Chloridazon metabolite B1-d3
Description
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Properties
Molecular Formula |
C5H6ClN3O |
|---|---|
Molecular Weight |
162.59 g/mol |
IUPAC Name |
5-amino-4-chloro-2-(trideuteriomethyl)pyridazin-3-one |
InChI |
InChI=1S/C5H6ClN3O/c1-9-5(10)4(6)3(7)2-8-9/h2H,7H2,1H3/i1D3 |
InChI Key |
XNSGCNYTNLWRKM-FIBGUPNXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Chloridazon metabolite B1-d3 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloridazon is a selective herbicide that has been widely used in agriculture for the control of broadleaf weeds. Its environmental fate and the biological activity of its metabolites are of significant interest to researchers in environmental science, toxicology, and drug development. One of its major degradation products is Chloridazon metabolite B1, also known as Methyldesphenylchloridazon. This guide focuses on the deuterium-labeled version, Chloridazon metabolite B1-d3, providing a comprehensive overview of its chemical structure, properties, and the methodologies for its analysis.
Chemical Structure and Properties
This compound is the deuterium-labeled form of 5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone. The deuterium (B1214612) labeling is on the methyl group at the N2 position of the pyridazinone ring.
Chemical Structure:
Image of the chemical structure of this compound would be placed here in a real document.
Physicochemical Properties:
The following tables summarize the key physicochemical properties of this compound and its non-deuterated form, Chloridazon metabolite B1.
Table 1: Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-Amino-4-chloro-2-(methyl-d3)-3(2H)-pyridazinone | N/A |
| Synonyms | Methyldesphenylchloridazon-d3 | N/A |
| CAS Number | 2732916-21-9 | [1][2] |
| Molecular Formula | C₅H₃D₃ClN₃O | [2] |
| Molecular Weight | 162.59 g/mol | [2] |
| Canonical SMILES | O=C1N(C([2H])([2H])[2H])N=CC(N)=C1Cl | [2] |
Table 2: Properties of Chloridazon metabolite B1 (Methyldesphenylchloridazon)
| Property | Value | Source |
| IUPAC Name | 5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone | [3] |
| CAS Number | 17254-80-7 | [3] |
| Molecular Formula | C₅H₆ClN₃O | [3] |
| Molecular Weight | 159.57 g/mol | [3] |
| Melting Point | 203-205 °C | N/A |
| Boiling Point (Predicted) | 202.9 ± 50.0 °C | N/A |
| Solubility (Predicted) | DMSO (Slightly), Water (Slightly) | N/A |
Biological Activity and Mechanism of Action
The biological activity of this compound is intrinsically linked to its parent compound, Chloridazon. Chloridazon is a well-known inhibitor of photosynthesis in plants.[4] Its primary target is the D1 protein within Photosystem II (PSII) of the photosynthetic electron transport chain.[4]
Signaling Pathway: Inhibition of Photosynthetic Electron Transport
Chloridazon and its metabolites act by blocking the electron flow at the quinone-binding (QB) site on the D1 protein.[5] This disruption leads to a halt in ATP and NADPH production, ultimately causing oxidative stress and cell death in susceptible plants.[6] The following diagram illustrates this inhibitory action.
Caption: Inhibition of electron transport in Photosystem II by Chloridazon.
Experimental Protocols
Analysis of this compound in Water Samples by HPLC-MS/MS
This protocol is adapted from a method for the analysis of polar pesticide metabolites in water.[1]
a. Sample Preparation:
-
Water samples can be analyzed directly without a cleanup or enrichment step.[1]
-
For low-level detection, a large volume injection (e.g., 100 µL) is recommended.[1]
b. Instrumentation:
-
HPLC System: Agilent 1100 series or equivalent.[1]
-
Mass Spectrometer: API 4000 (Applied Biosystems) or a comparable triple quadrupole mass spectrometer.[1]
-
Column: Phenomenex Aqua 3µ C18, 150 x 2 mm.[1]
c. HPLC Conditions:
-
Eluent A: Water with 5 mmol NH₄ formate (B1220265) and 0.01% formic acid.[1]
-
Eluent B: Acetonitrile (ACN) with 5 mmol NH₄ formate and 0.01% formic acid.[1]
-
Gradient: A linear gradient appropriate for the separation of polar compounds should be optimized.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Injection Volume: 100 µL.[1]
d. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor and product ion transitions for this compound need to be determined. For the non-deuterated metabolite, the precursor ion would be [M+H]⁺.
-
Optimization: Cone voltage and collision energy should be optimized for each transition to maximize sensitivity.
The following diagram outlines the general workflow for this analytical method.
Caption: Workflow for the analysis of this compound in water.
Synthesis of Chloridazon Metabolite B1
A general synthetic route to 5-amino-4-chloro-2-substituted-3(2H)-pyridazinones involves the reaction of a 4,5-dichloro-2-substituted-pyridazinone with an amine. The following is a plausible, though not explicitly detailed for this specific compound, synthetic approach based on similar pyridazinone syntheses.[2][7][8]
a. Starting Materials:
-
4,5-Dichloro-2-methyl-3(2H)-pyridazinone
-
Ammonia (B1221849) (aqueous or as a salt)
b. Reaction Steps:
-
Amination: The 4,5-dichloro-2-methyl-3(2H)-pyridazinone is reacted with an amino source. A common method involves heating the dichloro-precursor with aqueous ammonia in an autoclave.[8]
-
Purification: The resulting product, 5-amino-4-chloro-2-methyl-3(2H)-pyridazinone, can be purified by filtration, washing, and recrystallization.
c. Synthesis of Deuterated Analog:
To synthesize this compound, the starting material would need to be 4,5-dichloro-2-(methyl-d3)-3(2H)-pyridazinone. This could potentially be synthesized from a suitable precursor and a deuterated methylating agent.
The logical relationship for the synthesis is depicted below.
Caption: Logical workflow for the synthesis of Chloridazon metabolite B1.
Conclusion
This compound is an important analytical standard for monitoring the environmental fate of the herbicide Chloridazon. Understanding its chemical properties, biological mechanism of action, and the analytical methods for its detection is crucial for environmental and toxicological research. The information provided in this guide serves as a comprehensive resource for scientists and professionals working in these fields.
References
- 1. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
- 2. cbijournal.com [cbijournal.com]
- 3. Methyldesphenylchloridazon | C5H6ClN3O | CID 594330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 7. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. prepchem.com [prepchem.com]
In-Depth Technical Guide: Isotopic Purity and Enrichment of Chloridazon Metabolite B1-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for determining the isotopic purity and enrichment of Chloridazon metabolite B1-d3 (Methyldesphenylchloridazon-d3). While specific batch data from a certificate of analysis is not publicly available, this document outlines the typical quality specifications and the detailed experimental protocols used to ensure the suitability of this deuterated internal standard for quantitative analysis.
Core Concepts: Isotopic Purity and Enrichment
This compound is a deuterium-labeled form of 5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone, a metabolite of the herbicide Chloridazon. In quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS), deuterated analogs are used as internal standards to correct for analyte loss during sample preparation and for variations in instrument response.
The utility of a deuterated internal standard is critically dependent on its isotopic purity and isotopic enrichment .
-
Isotopic Purity: Refers to the percentage of the compound that contains the desired isotopic labels. High isotopic purity is essential to minimize interference from unlabeled or partially labeled molecules.
-
Isotopic Enrichment: Quantifies the abundance of the specific deuterated isotopologue (in this case, the d3 species) relative to all other isotopologues (d0, d1, d2). For reliable quantification, high isotopic enrichment (typically ≥98%) is recommended to ensure a clear mass separation from the unlabeled analyte.[1]
Quantitative Data: Typical Specifications
The following table summarizes the typical quality specifications for a high-purity this compound internal standard, based on common industry standards for such reagents.
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity | >99% | HPLC, LC-MS |
| Isotopic Purity | ≥98% | HRMS, NMR |
| Isotopic Enrichment (d3) | ≥98% | HRMS |
| Molecular Formula | C₅H₃D₃ClN₃O | - |
| CAS Number | 2732916-21-9 | - |
Experimental Protocols
The determination of isotopic purity and enrichment of deuterated compounds like this compound relies on high-resolution analytical techniques. The two primary methods are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HRMS)
This method is used to determine the relative abundance of each isotopologue (d0, d1, d2, d3).
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, often coupled with an electrospray ionization (ESI) source, is used. The instrument is calibrated to ensure high mass accuracy.
-
Data Acquisition: The sample is introduced into the mass spectrometer, either by direct infusion or via liquid chromatography. A full-scan mass spectrum is acquired in the appropriate ionization mode (positive or negative) to encompass the m/z range of all expected isotopologues.
-
Data Analysis:
-
The ion signals corresponding to the non-deuterated (d0) and the deuterated isotopologues (d1, d2, d3) are identified in the mass spectrum.
-
The peak area or intensity for each isotopologue is integrated.
-
The isotopic enrichment for the d3 species is calculated using the following formula:
% Isotopic Enrichment (d3) = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3))] x 100
-
Structural Integrity and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the structural integrity of the molecule and to verify the position of the deuterium (B1214612) labels.
Methodology:
-
Sample Preparation: A solution of the this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.
-
Data Analysis:
-
The ¹H NMR spectrum is analyzed to confirm the absence or significant reduction of proton signals at the sites of deuteration.
-
The overall spectrum is compared to that of the unlabeled Chloridazon metabolite B1 to ensure the core molecular structure is correct.
-
Integration of the remaining proton signals can provide an estimate of the isotopic purity.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the characterization of this compound.
Caption: Workflow for the characterization of this compound.
References
An In-depth Technical Guide on the Physical and Chemical Stability of Chloridazon Metabolite B1-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloridazon metabolite B1-d3, also known as Methyldesphenylchloridazon-d3, is the deuterium-labeled form of Chloridazon metabolite B1 (5-Amino-4-chloro-2-methyl-3(2H)-pyridazinone). It serves as a crucial internal standard for the quantitative analysis of its unlabeled counterpart in various matrices, particularly in environmental and food safety testing. The accuracy and reliability of analytical data heavily depend on the stability of such standards. This guide provides an in-depth overview of the expected physical and chemical stability of this compound, drawing upon information available for Chloridazon and its metabolites, and outlines general protocols for stability assessment.
Chemical Structure and Properties
-
Chemical Name: 5-Amino-4-chloro-2-(methyl-d3)-3(2H)-pyridazinone
-
Synonyms: Methyldesphenylchloridazon-d3, this compound
-
Molecular Formula: C₅H₃D₃ClN₃O
-
CAS Number: 2732916-21-9[1]
The presence of deuterium (B1214612) atoms does not significantly alter the chemical properties of the molecule but provides a distinct mass spectrometric signature, making it an ideal internal standard. The stability of the C-D bond is generally greater than the C-H bond, which could theoretically impart slightly enhanced stability, though this effect is often negligible under typical storage conditions.
Expected Physical and Chemical Stability
Based on the stability of the parent compound, Chloridazon, and general knowledge of related chemical structures, the following stability profile for this compound can be anticipated.
Temperature Stability: The parent compound, Chloridazon, is reported to be stable for at least two years at temperatures up to 50°C.[2] It is highly probable that this compound exhibits similar thermal stability. As an analytical standard, it is typically supplied as a solid or in a solution. For long-term storage, maintaining the compound at low temperatures (-20°C or below) is recommended to minimize any potential degradation.
pH Stability: Chloridazon is stable in aqueous media within a pH range of 3 to 9.[2] This suggests that this compound is also likely to be stable within this pH range. Significant deviations to highly acidic or alkaline conditions could potentially lead to hydrolysis or other degradation pathways.
Photostability: The parent compound, Chloridazon, has a disappearance half-life of 150 hours in simulated sunlight in water at pH 7.[2] This indicates a degree of photosensitivity. Therefore, it is crucial to protect this compound, both in its solid form and in solution, from direct exposure to light. Amber vials and storage in the dark are recommended.
Stability in Solution: When prepared in a solvent, the stability of this compound will also depend on the nature of the solvent. Acetonitrile and methanol (B129727) are common solvents for preparing stock solutions of pesticide standards and are generally considered suitable.[3] The stability of working solutions should be monitored, especially if they are stored for extended periods.
Quantitative Stability Data (Illustrative)
As no specific quantitative stability data for this compound was found, the following table is an illustrative summary based on the stability of the parent compound, Chloridazon. This table should be used as a general guideline, and it is imperative for laboratories to conduct their own stability studies.
| Parameter | Condition | Expected Stability of Chloridazon | Implied Stability for this compound |
| Long-Term Storage (Solid) | -20°C, protected from light | High (manufacturer-defined shelf life) | High, expected to be stable for at least 2 years |
| Short-Term Storage (Solution) | 4°C, protected from light | High | High, regular verification recommended |
| Temperature | Up to 50°C | Stable for ≥ 2 years[2] | Likely stable under similar conditions |
| pH (Aqueous Solution) | 3 - 9 | Stable[2] | Likely stable within this range |
| Photostability (Aqueous Solution) | Simulated Sunlight (pH 7) | Half-life of 150 hours[2] | Should be protected from light |
Experimental Protocols for Stability Assessment
To ensure the integrity of analytical results, it is essential to perform in-house stability studies for this compound under the specific storage and handling conditions of the laboratory.
1. Long-Term Stability Study
-
Objective: To determine the shelf-life of the analytical standard under recommended long-term storage conditions.
-
Methodology:
-
Prepare multiple aliquots of the standard (in solid form or as a concentrated stock solution in a suitable solvent like acetonitrile).
-
Store the aliquots at the recommended long-term storage temperature (e.g., -20°C) in the dark.
-
At specified time intervals (e.g., 0, 3, 6, 12, 24 months), retrieve an aliquot.
-
Allow the sample to equilibrate to room temperature.
-
Prepare a working solution and analyze it using a validated analytical method (e.g., LC-MS/MS).
-
Compare the concentration of the aged standard to that of a freshly prepared standard or the initial concentration.
-
The standard is considered stable if the measured concentration is within a predefined acceptance criterion (e.g., ±10% of the initial concentration).
-
2. Short-Term Stability Study (Bench-Top Stability)
-
Objective: To evaluate the stability of the standard under typical laboratory bench-top conditions.
-
Methodology:
-
Prepare a working solution of the standard.
-
Leave the solution at ambient temperature (e.g., 20-25°C) on the laboratory bench for a defined period (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, analyze the sample and compare the concentration to a freshly prepared standard.
-
Assess stability based on predefined acceptance criteria.
-
3. Freeze-Thaw Stability Study
-
Objective: To assess the stability of the standard after repeated freeze-thaw cycles.
-
Methodology:
-
Prepare aliquots of a stock solution of the standard.
-
Subject the aliquots to a specified number of freeze-thaw cycles (e.g., three cycles). A cycle consists of freezing the sample at the long-term storage temperature for at least 12 hours and then thawing it to room temperature.
-
After the final thaw, analyze the samples and compare the concentration to a freshly prepared standard that has not undergone freeze-thaw cycles.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for assessing the stability of an analytical standard like this compound.
Degradation Pathways
The primary degradation products of Chloridazon are desphenyl-chloridazon (metabolite B) and methyl-desphenyl-chloridazon (metabolite B1).[4] It is reasonable to assume that under forced degradation conditions (e.g., extreme pH, high temperature, strong light exposure), this compound would follow similar degradation pathways. The primary concern for the deuterated standard is the potential for deuterium-hydrogen exchange, although this is generally unlikely under standard conditions.
Conclusion and Recommendations
While specific stability data for this compound is not extensively published, a robust stability profile can be inferred from its parent compound and general chemical principles. To ensure the highest quality of analytical data, the following practices are recommended:
-
Storage: Store the neat compound and stock solutions at or below -20°C, protected from light.
-
Handling: Use amber glassware or protect solutions from light during handling. Allow solutions to equilibrate to room temperature before use.
-
Verification: Perform in-house stability studies to establish appropriate storage and handling procedures for your laboratory's specific conditions.
-
Documentation: Maintain detailed records of the preparation, storage, and stability assessment of all analytical standards.
By adhering to these guidelines, researchers, scientists, and drug development professionals can confidently use this compound as an internal standard, ensuring the accuracy and reliability of their analytical findings.
References
Technical Guide: Solubility of Chloridazon Metabolite B1-d3 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility of Chloridazon metabolite B1-d3 in organic solvents. A comprehensive search of publicly available scientific literature, safety data sheets, and chemical databases was conducted to obtain quantitative solubility data. This investigation revealed a significant data gap, as no specific quantitative solubility values for this compound in any organic solvent are published in the readily accessible domain. Similarly, quantitative solubility data for the non-deuterated form, Chloridazon metabolite B1 (Methyldesphenylchloridazon), is also not available.
This guide provides the available solubility data for the parent compound, Chloridazon, as a point of reference. It is crucial to note that the solubility of the parent compound may differ significantly from its metabolites due to structural differences. Furthermore, a detailed experimental protocol for determining the solubility of a solid compound like this compound in organic solvents is presented, along with a logical workflow diagram to guide researchers in generating this critical data in their own laboratories.
Data on Solubility
As of the date of this guide, no quantitative data on the solubility of this compound in organic solvents has been found in published literature or safety data sheets. The deuterated nature of this compound, primarily used as an internal standard in analytical chemistry, means its bulk physical properties like solubility are often not characterized or published.
Reference Data: Solubility of Chloridazon (Parent Compound)
For informational purposes, the following table summarizes the known solubility of the parent compound, Chloridazon, in various organic solvents at 20 °C.
Disclaimer: This data is for the parent compound Chloridazon , not this compound. The structural differences between these compounds will likely result in different solubility profiles. This information should be used as a general reference only.
| Solvent | Solubility (g/L) at 20 °C |
| Methanol | 34 |
| Acetone | 28 |
| Ethyl Acetate | 3.7 |
| Dichloromethane | 1.9 |
| Benzene | 0.7 |
| Toluene | 0.1 |
| n-Hexane | Practically Insoluble |
Data sourced from publicly available chemical databases.
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a solid compound, such as this compound, in organic solvents. This method is based on the principle of reaching a saturated solution and then quantifying the amount of dissolved solute.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, acetonitrile, acetone, ethyl acetate, dichloromethane, etc.), analytical grade or higher
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (B75204) (e.g., 2 mL or 4 mL)
-
Vortex mixer
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) for quantification.
Procedure
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound in a solvent in which it is known to be freely soluble (e.g., acetonitrile, based on supplier information for related compounds).
-
From the stock solution, prepare a series of calibration standards of known concentrations.
-
Analyze the calibration standards using a validated HPLC method to generate a calibration curve.
-
-
Equilibrium Solubility Measurement:
-
Accurately weigh an excess amount of this compound into a series of vials. The exact amount should be more than what is expected to dissolve.
-
Pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24 to 48 hours). The solution should appear to have undissolved solid at the bottom.
-
-
Sample Preparation and Analysis:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a syringe filter to the syringe and filter the supernatant into a clean vial to remove all undissolved particles.
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same HPLC method used for the calibration standards.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original, undiluted saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mg/mL.
-
Workflow and Visualization
The following diagram illustrates the logical workflow for the experimental determination of solubility.
The Discovery, History, and Metabolic Fate of Chloridazon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloridazon (B30800), a selective pyridazinone herbicide, has been a significant tool in agriculture for decades. This technical guide provides an in-depth exploration of its discovery, historical use, and the formation and environmental fate of its principal metabolites. The information is curated for professionals in research, science, and drug development who require a detailed understanding of this compound.
Discovery and History
Chloridazon, also known by its alternative name pyrazon, was first introduced to the market in the 1960s by BASF.[1] It was developed as a selective herbicide primarily for use in beet cultivation to control annual broad-leaved weeds.[1] Its synthesis can be achieved through the reaction of mucochloric acid with phenylhydrazine (B124118) and ammonia.[2] Until 1996, commercial chloridazon was often contaminated with its inactive isomer, iso-chloridazon.[2]
The herbicide's mode of action is the inhibition of photosynthesis at photosystem II.[3] Due to the detection of its persistent metabolite, desphenyl-chloridazon, in groundwater in 2007, the chemical industry recommended voluntarily ceasing its use in drinking water protection areas. The European Union's approval for chloridazon expired at the end of 2018, with the grace period for sales ending in mid-2020 and the final use of existing stocks by the end of 2020.
Physicochemical and Toxicological Properties
A summary of the key physicochemical and toxicological properties of chloridazon and its primary metabolite, desphenyl-chloridazon, is presented below.
Table 1: Physicochemical Properties of Chloridazon and its Metabolites
| Property | Chloridazon | Desphenyl-chloridazon | Methyl-desphenyl-chloridazon | Reference |
| Chemical Formula | C₁₀H₈ClN₃O | C₄H₄ClN₃O | C₅H₆ClN₃O | [3] |
| Molar Mass | 221.66 g/mol | 145.55 g/mol | 159.57 g/mol | [2][4] |
| CAS Number | 1698-60-8 | Not specified | 17254-80-7 | [1][4] |
| Water Solubility | 340 mg/L (20 °C) | High (due to polarity) | High (due to polarity) | [1][5] |
| Melting Point | 206 °C (with decomposition) | Not specified | Not specified | [2] |
| Vapor Pressure | 5.4 x 10⁻¹¹ mbar (20 °C) | Not specified | Not specified | [2] |
| Log P (XLogP3) | 0.8 | Not specified | -0.2 | [1][4] |
Table 2: Toxicological Data for Chloridazon
| Parameter | Value | Species | Reference |
| LD₅₀ (Oral) | 647 mg/kg | Rat | [2] |
| LD₅₀ (Dermal) | >2,500 mg/kg | Rabbit | [2] |
| 96-hour LC₅₀ (Fish) | >32 but <46 mg a.i./L | Rainbow Trout | [1] |
| 96-hour LC₅₀ (Fish) | 88.7 mg a.i./L | Bluegill Sunfish | [1] |
Mechanism of Action: Inhibition of Photosynthesis
Chloridazon acts by interrupting the photosynthetic electron transport chain in susceptible plants.[3] It specifically binds to the QB protein in Photosystem II, which prevents the transfer of electrons to the plastoquinone (B1678516) (PQ) pool.[6] This blockage halts the production of ATP and NADPH, essential for carbon dioxide fixation, ultimately leading to plant death.[7] The rapid onset of symptoms, such as chlorosis and necrosis, is due to oxidative stress and the generation of damaging radicals resulting from the blocked electron flow, rather than simple starvation.[6][7]
Caption: Inhibition of electron transport in Photosystem II by chloridazon.
Metabolism and Environmental Fate
Chloridazon undergoes degradation in the environment, primarily forming two key metabolites: desphenyl-chloridazon and methyl-desphenyl-chloridazon.[5] These metabolites are more polar and soluble than the parent compound, which contributes to their mobility in soil and potential to contaminate surface and groundwater.[5] Desphenyl-chloridazon, in particular, is noted for its persistence in the environment.[5]
Caption: Primary degradation pathways of chloridazon in the environment.
Table 3: Environmental Concentrations and Half-life of Chloridazon and its Metabolites
| Compound | Matrix | Concentration Range | Half-life (DT₅₀) | Reference |
| Chloridazon | Groundwater | Up to 3.5 µg/L | 43 days (in soil) | [5][8] |
| Desphenyl-chloridazon | Natural Water | Up to 24.0 µg/L | Not specified | [5] |
| Methyl-desphenyl-chloridazon | Natural Water | Up to 6.1 µg/L | Not specified | [5] |
Experimental Protocols
Synthesis of Chloridazon
While the precise industrial synthesis process is not publicly detailed, a general multi-step organic synthesis is known.[3] The process begins with the cyclization of phenylhydrazine or its derivatives with chlorinated pyridazinone intermediates to form the pyridazinone ring.[3] This is followed by chlorination to introduce a chlorine atom at the 4-position and an amination step to add an amino group at the 5-position.[3] An example from the literature describes reacting 1-phenol-4-sulphonic acid as a starting material to produce 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone with a high yield.[9]
Analysis of Chloridazon and its Metabolites in Honey using QuPPe and LC-MS/MS
The Quick Polar Pesticides (QuPPe) method is a streamlined procedure for extracting highly polar pesticides from complex food matrices like honey.[10]
Extraction Protocol (QuPPe):
-
Weigh 10 g of the honey sample.
-
Add 10 mL of acidified methanol (B129727) (containing 1% formic acid).
-
Shake the mixture vigorously.
-
Freeze the sample and raw extract to precipitate matrix components.
-
Centrifuge the sample while it is still cold.
-
Filter the resulting extract into an autosampler vial for analysis.[10]
LC-MS/MS Analysis:
-
Instrumentation: Thermo Scientific™ UltiMate™ 3400 RSLC system coupled with a Thermo Scientific™ TSQ Quantiva™ triple quadrupole mass spectrometer.[11]
-
Column: Thermo Scientific™ Hypercarb™ column is often used for the separation of polar pesticides.[11]
-
Detection: The analysis is performed using tandem mass spectrometry (MS/MS) to ensure sensitive and selective quantification of chloridazon and its metabolites.[10]
Caption: Workflow for the QuPPe method for analyzing pesticides in honey.
Soil Degradation Study
To assess the persistence of chloridazon in soil, laboratory-based degradation studies can be conducted.
Experimental Setup:
-
Soil with no prior history of chloridazon application is collected from the upper layer (0-15 cm).
-
The soil is sieved and its properties (pH, organic carbon content, texture) are characterized.
-
Chloridazon is applied to the soil samples.
-
The samples are incubated under controlled laboratory conditions.
-
Soil samples are collected at regular intervals (e.g., 1 hour, then on days 4, 16, 32, 48, 64, 80, 96, 112, and 128) for residue analysis.[12]
Residue Analysis:
-
Chloridazon is extracted from the soil using a solvent such as methanol.
-
The extract is cleaned up using Solid Phase Extraction (SPE) with a C18 cartridge.
-
The final determination is performed using gas chromatography with an electron capture detector (GC-ECD).[8]
-
The degradation rate and half-life (DT₅₀) are calculated, often assuming first-order kinetics.[8]
Regulatory Status and Environmental Impact
The use of chloridazon has been significantly restricted, particularly in the European Union, due to concerns over groundwater contamination by its persistent metabolites.[13] The EU has lowered the Maximum Residue Levels (MRLs) for chloridazon in all products to the limit of determination (LOD).[13] European regulations set a general maximum residue limit for single herbicides/pesticides in groundwater at 0.1 µg/L and 0.5 µg/L for the total sum of these compounds.[5]
Studies have shown that chloridazon and its metabolite, desphenyl-chloridazon, can have harmful effects on non-target aquatic organisms such as crayfish, even at environmentally relevant concentrations.[14] These effects can include alterations in biochemical profiles and oxidative stress.[14]
Conclusion
Chloridazon has a long history as an effective herbicide, but its environmental persistence and the mobility of its metabolites have led to significant regulatory scrutiny and a decline in its use. For researchers and scientists, understanding the physicochemical properties, mechanism of action, metabolic pathways, and analytical methodologies associated with chloridazon is crucial for assessing its environmental impact and developing potential remediation strategies. The detailed information and protocols provided in this guide serve as a comprehensive resource for professionals working in related fields.
References
- 1. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chloridazon – Wikipedia [de.wikipedia.org]
- 3. Chloridazon (Ref: BAS 119H) [sitem.herts.ac.uk]
- 4. Methyldesphenylchloridazon | C5H6ClN3O | CID 594330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 7. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 8. plantprotection.pl [plantprotection.pl]
- 9. Chloridazon synthesis - chemicalbook [chemicalbook.com]
- 10. QuPPe: About the Method [quppe.eu]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. agrinfo.eu [agrinfo.eu]
- 14. The effect of chronic exposure to chloridazon and its degradation product chloridazon-desphenyl on signal crayfish Pacifastacus leniusculus - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation Pathway of Chloridazon to its Metabolite B1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the degradation pathway of the herbicide chloridazon (B30800) to its primary metabolite, methyl-desphenyl-chloridazon (Metabolite B1). The document outlines the core chemical transformations, summarizes key quantitative data from environmental and laboratory studies, and presents detailed experimental protocols for the analysis of these compounds.
Introduction to Chloridazon and its Environmental Fate
Chloridazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone) is a selective herbicide historically used for the control of broadleaf weeds, particularly in sugar beet cultivation.[1][2] Upon its introduction into the environment, chloridazon undergoes degradation, leading to the formation of several metabolites. The two most significant and frequently detected metabolites are desphenyl-chloridazon (Metabolite B) and methyl-desphenyl-chloridazon (Metabolite B1).[3][4]
The degradation process is of significant interest to environmental scientists and regulatory bodies due to the persistence and mobility of these metabolites in soil and water systems. Understanding the transformation pathway is crucial for assessing the environmental impact of chloridazon use and for developing effective remediation strategies.
The Degradation Pathway: From Chloridazon to Metabolite B1
The primary degradation of chloridazon in the environment is a microbially-mediated process that involves the cleavage of the phenyl group from the pyridazinone ring.[1] This initial step results in the formation of desphenyl-chloridazon. Subsequently, under certain conditions, desphenyl-chloridazon can be methylated to form methyl-desphenyl-chloridazon (Metabolite B1).
The overall degradation pathway can be visualized as follows:
References
Environmental Fate and Occurrence of Chloridazon Metabolites: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the environmental fate and occurrence of the principal metabolites of the herbicide chloridazon (B30800): desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Me-DPC). Chloridazon, a selective herbicide historically used in sugar beet cultivation, degrades in the environment to form these more polar and persistent metabolites.[1][2] This guide synthesizes available quantitative data on the prevalence of these compounds in various environmental matrices, details the experimental protocols for their detection and quantification, and illustrates their primary degradation pathways. This document is intended for researchers, environmental scientists, and professionals in drug development and environmental monitoring.
Introduction
Chloridazon has been widely used in agriculture for decades. While the parent compound is of environmental concern, its metabolites, desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Me-DPC), have emerged as significant and widespread contaminants in soil and water systems across Europe.[1] Due to their increased polarity and persistence compared to the parent compound, DPC and Me-DPC exhibit high mobility in soil, leading to the contamination of groundwater and surface water.[1][3][4] This guide aims to provide a detailed technical resource on the environmental behavior and analysis of these metabolites.
Occurrence in the Environment
Numerous studies have documented the presence of chloridazon metabolites in various environmental compartments. The concentrations of these metabolites often exceed those of the parent compound, highlighting their persistence and tendency to accumulate.
Soil
Chloridazon degrades in the soil to form DPC and Me-DPC. The half-life of desphenyl-chloridazon in soil has been reported to be approximately 235.5 days, indicating its persistence.[5] A long-term lysimeter experiment showed that the concentrations of both metabolites in soil can increase over time, even years after the initial application of chloridazon, indicating continuous downward migration and degradation of the parent compound.[2][6]
Table 1: Concentration of Chloridazon and its Metabolites in Soil
| Compound | Matrix | Concentration (µg/kg) | Location/Study Details | Reference |
| Chloridazon | Soil | Decreased significantly with depth and time | Long-term lysimeter experiment | [2][6] |
| Desphenyl-chloridazon | Soil | Up to 370 | Long-term lysimeter experiment, 916 days after application | [2][6] |
| Methyl-desphenyl-chloridazon | Soil | Up to 16 | Long-term lysimeter experiment, 916 days after application | [2][6] |
| Chloridazon | Soil | Initial dose of ~1.0 mg/kg, decreased to 0.074 mg/kg after 128 days | Laboratory degradation study | [7] |
Groundwater
The high mobility of DPC and Me-DPC leads to their frequent detection in groundwater, often at concentrations exceeding regulatory limits.[1] European regulations set a maximum residue limit for single pesticide compounds in groundwater at 0.1 µg/L and 0.5 µg/L for the sum of all herbicides and pesticides.[3]
Table 2: Concentration of Chloridazon and its Metabolites in Groundwater
| Compound | Concentration Range (µg/L) | Location/Study Details | Reference |
| Chloridazon | Up to 0.67 | European groundwater samples | [1] |
| Desphenyl-chloridazon | 0.01 - 24.0 | European groundwater samples | [1][3][4] |
| Methyl-desphenyl-chloridazon | Up to 6.1 | Natural water in some parts of Europe | [3][4] |
| Desphenyl-chloridazon | Median values up to 1.9 | Aquifer influenced by agricultural runoff | [8][9] |
| Methyl-desphenyl-chloridazon | Median values up to 0.75 | Aquifer influenced by agricultural runoff | [8][9] |
Surface Water
Chloridazon and its metabolites are also frequently detected in surface water bodies due to runoff from agricultural areas.
Table 3: Concentration of Chloridazon and its Metabolites in Surface Water
| Compound | Concentration Range (µg/L) | Location/Study Details | Reference |
| Chloridazon | 0.01 - 4.34 | European surface waters | [1] |
| Desphenyl-chloridazon | 0.01 - 24.0 | European surface waters | [1] |
| Chloridazon | Up to 3.5 | Leachate in a long-term lysimeter experiment | [2][6] |
| Desphenyl-chloridazon | Up to 24.0 | Leachate in a long-term lysimeter experiment | [2][6] |
| Methyl-desphenyl-chloridazon | Up to 6.1 | Leachate in a long-term lysimeter experiment | [2][6] |
Environmental Fate and Degradation Pathways
Chloridazon undergoes transformation in the environment primarily through microbial and abiotic processes, leading to the formation of its main metabolites, DPC and Me-DPC. The primary degradation pathway involves the removal of the phenyl group from the chloridazon molecule.
Further degradation of DPC can lead to the formation of other by-products such as pyridazine-3,4,5-trione, oxaluric acid, and 5-hydroxyhydantion, as identified in Fenton and photo-Fenton process studies.[10]
Experimental Protocols for Analysis
The accurate quantification of chloridazon and its polar metabolites in complex environmental matrices requires sensitive and specific analytical methods. The most common techniques involve solid-phase extraction (SPE) for sample clean-up and concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: QuPPe Method
The Quick Polar Pesticides (QuPPe) method is a widely used, simple, and effective procedure for the extraction of highly polar pesticides from various food and environmental matrices.[11]
Protocol for Water Samples (adapted from general QuPPe principles):
-
Sample Collection: Collect water samples in clean, appropriate containers.
-
Fortification (for recovery studies): Spike a known volume of the sample with a standard solution of the analytes and internal standards.
-
Extraction:
-
Take a 10 mL aliquot of the water sample.
-
Add 10 mL of acidified methanol (B129727) (e.g., with 1% formic acid).[11]
-
Shake vigorously for a defined period (e.g., 1 minute).[12]
-
-
Centrifugation: Centrifuge the mixture to separate the solid and liquid phases.
-
Filtration: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.[11]
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a common technique for the selective extraction and concentration of analytes from water samples.
Protocol for Water Samples:
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.
-
Sample Loading: Pass a known volume of the water sample (e.g., 500 mL) through the conditioned cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the retained analytes with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the preferred analytical technique for the determination of chloridazon metabolites due to its high sensitivity and selectivity.
Typical LC-MS/MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of these polar compounds.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
Conclusion
The metabolites of chloridazon, desphenyl-chloridazon and methyl-desphenyl-chloridazon, are persistent and mobile environmental contaminants that are frequently detected in soil, groundwater, and surface water. Their presence often exceeds that of the parent compound and can surpass regulatory limits for drinking water. This technical guide has summarized the available data on their occurrence, detailed the primary analytical methodologies for their quantification, and outlined their environmental degradation pathways. Continued monitoring and research are essential to fully understand the long-term environmental impact of these metabolites and to develop effective remediation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Chloridazon (Ref: BAS 119H) [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. plantprotection.pl [plantprotection.pl]
- 8. Influence of surface water – groundwater interactions on the spatial distribution of pesticide metabolites in groundwater [agris.fao.org]
- 9. Influence of surface water - groundwater interactions on the spatial distribution of pesticide metabolites in groundwater. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. QuPPe: About the Method [quppe.eu]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
Toxicological Profile of Chloridazon and its Byproducts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloridazon (B30800), a pyridazinone herbicide, has been utilized in agriculture for decades. Its toxicological profile, along with that of its primary environmental and metabolic byproducts, is of significant interest to the scientific community. This technical guide provides a comprehensive overview of the toxicology of chloridazon, focusing on its acute, subchronic, and chronic effects, as well as its genotoxic and carcinogenic potential. The toxicological profiles of its major byproducts, chloridazon-desphenyl and chloridazon-methyl-desphenyl, are also discussed. This document synthesizes quantitative toxicological data, details experimental methodologies for key studies, and visualizes metabolic and toxicity pathways to serve as a thorough resource for researchers and professionals in toxicology and drug development.
Introduction
Chloridazon, chemically known as 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone, is a selective systemic herbicide primarily used to control broad-leaved weeds in sugar beet and fodder beet crops.[1] Its mode of action in plants is the inhibition of photosynthesis at photosystem II.[2] Following its application, chloridazon can be metabolized by plants and microorganisms in the soil, leading to the formation of several byproducts. The primary metabolites of concern due to their persistence and potential for groundwater contamination are chloridazon-desphenyl and chloridazon-methyl-desphenyl.[3] Understanding the complete toxicological landscape of chloridazon and these byproducts is crucial for assessing its risk to non-target organisms and human health.
Quantitative Toxicology Data
The following tables summarize the available quantitative toxicological data for chloridazon and its major byproduct, chloridazon-desphenyl. Data for chloridazon-methyl-desphenyl is limited to its GHS classification as an irritant.[4]
Table 1: Acute Toxicity of Chloridazon
| Test Type | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 3600 mg/kg | [5] |
| LD50 | Mouse | Oral | 2500 mg/kg | [5] |
| LD50 | Bobwhite Quail | Oral | >2000 mg/kg | [6] |
| LC50 (96h) | Trout | Aquatic | 27 mg/L | [5] |
| LD50 | Honey Bee | Topical | >193 µ g/bee | [5] |
Table 2: Subchronic and Chronic Toxicity of Chloridazon
| Test Type | Species | Duration | NOEL/NOAEL | Effects Observed at Higher Doses | Reference |
| Subchronic Oral | Rat | 13 weeks | 300 ppm (diet) | Reduced food consumption, altered erythrocytic parameters, increased liver and thyroid weight | [7] |
| Chronic Oral | Rat | 2 years | 16 mg/kg/day | - | [2] |
| Reproductive | Rat | 2 generations | 148 mg/kg/day | No effects on reproductive performance | [2] |
Table 3: Toxicity of Chloridazon Byproducts
| Compound | Test Type | Species | Route | Value | Reference |
| Chloridazon-desphenyl | LD50 | Rat | Oral | 500 mg/kg (ATE) | [2] |
| Chloridazon-methyl-desphenyl | GHS Classification | - | - | Skin, eye, and respiratory irritant | [4] |
Experimental Protocols
The toxicological evaluation of chloridazon and its byproducts has been conducted through a series of standardized studies. The general methodologies for these key experiments are outlined below, based on internationally recognized guidelines (e.g., OECD, EPA).
Acute Oral Toxicity (LD50)
The acute oral toxicity of chloridazon and its metabolites is typically determined using a protocol similar to the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD 425 (Acute Oral Toxicity - Up-and-Down Procedure).
-
Test Species: Commonly Wistar or Sprague-Dawley rats.
-
Administration: The test substance is administered by oral gavage in a single dose.
-
Dosage: A range of dose levels is used to determine the dose that causes mortality in 50% of the test animals.
-
Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.
-
Endpoints: The primary endpoint is the LD50 value. Other observations include clinical signs of toxicity, body weight changes, and gross necropsy findings.
Subchronic Oral Toxicity (13-Week Study)
A 13-week oral toxicity study, following a protocol similar to OECD Test Guideline 408, was conducted for chloridazon in rats.
-
Test Species: Sprague-Dawley rats.
-
Administration: The test substance (CHLORIDAZON TECH) was administered via the diet.[7]
-
Dosage Levels: Dose levels of 0, 300, 1200, 4800, and 19,200 ppm (reduced to 9600 ppm after 5 weeks) were used.[7]
-
Parameters Monitored: Daily clinical observations, weekly body weight and food consumption, hematology, clinical chemistry, urinalysis, and detailed histopathological examination of organs and tissues at termination.
-
Objective: To determine the no-observed-adverse-effect-level (NOAEL) and identify target organs for toxicity.
Carcinogenicity Bioassay
Long-term carcinogenicity studies on chloridazon were conducted in rats, generally following protocols similar to OECD Test Guideline 451.
-
Test Species: Sprague-Dawley rats.[7]
-
Administration: The test substance was administered via the diet for a period of 104 weeks.[7]
-
Dosage Levels: Dose levels of 0, 150, 450, 1350, and 4050 ppm were used.[7]
-
Endpoints: The primary endpoints are the incidence, type, and location of tumors. Other parameters monitored are similar to the subchronic toxicity study.
Bacterial Reverse Mutation Assay (Ames Test)
The genotoxic potential of chloridazon was assessed using the Ames test, following a protocol similar to OECD Test Guideline 471.
-
Test System: Salmonella typhimurium strains TA 98, TA 100, TA 1535, TA 1537, and TA 1538, and Escherichia coli strain WP2 hcr.[7]
-
Methodology: The test was conducted with and without metabolic activation (S9 mix from rat liver homogenate). Chloridazon was tested at concentrations ranging from 10 to 3000 µ g/plate .[7]
-
Endpoint: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Signaling Pathways and Mechanisms of Toxicity
Metabolic Pathway of Chloridazon
Chloridazon undergoes metabolic transformation in the environment and in organisms. The primary metabolic pathway involves the cleavage of the phenyl group, leading to the formation of chloridazon-desphenyl. Another key metabolite is chloridazon-methyl-desphenyl.
Figure 1: Simplified metabolic pathway of chloridazon.
Oxidative Stress Induction
While the primary mechanism of action of chloridazon in plants is the inhibition of photosynthesis, in animal models, a key toxicological mechanism appears to be the induction of oxidative stress. This is supported by studies in crayfish exposed to both chloridazon and chloridazon-desphenyl, which showed significant alterations in biomarkers of oxidative stress.[7][10]
The proposed pathway involves the generation of reactive oxygen species (ROS), which can overwhelm the antioxidant defense system of the organism. This leads to cellular damage, including lipid peroxidation and histopathological changes.
References
- 1. researchgate.net [researchgate.net]
- 2. cpachem.com [cpachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyldesphenylchloridazon | C5H6ClN3O | CID 594330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The effect of chronic exposure to chloridazon and its degradation product chloridazon-desphenyl on signal crayfish Pacifastacus leniusculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioassay of chlorpropamide for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hpc-standards.com [hpc-standards.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Quantification of Chloridazon Metabolite B1 (Methyl-desphenyl-chloridazon) using its Labeled Internal Standard B1-d3
Introduction
Chloridazon, a formerly widely used herbicide in sugar beet cultivation, degrades into more polar and persistent metabolites, namely desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (MDPC or Chloridazon Metabolite B1).[1][2][3] Due to their high polarity and potential for groundwater contamination, sensitive and reliable analytical methods are required for their quantification in environmental samples.[4][5][6] This application note provides a detailed protocol for the quantification of Chloridazon Metabolite B1 (MDPC) in water samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with its deuterium-labeled internal standard, Chloridazon Metabolite B1-d3 (MDPC-d3).[2] The use of an isotopically labeled internal standard is crucial for accurate quantification, as it compensates for matrix effects that can be significant in direct large-volume injections of water samples.[4]
Principle
The method is based on the direct injection of a large volume of an aqueous sample into a UPLC-MS/MS system.[4][7] This approach is advantageous for highly polar analytes like Chloridazon metabolites, where traditional solid-phase extraction (SPE) methods may result in low recoveries.[4] Separation is achieved using a hydrophilic interaction liquid chromatography (HILIC) or a suitable reversed-phase column. Detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. This compound is added to all samples, calibrators, and quality controls to serve as an internal standard, ensuring high accuracy and precision of the measurement.
Experimental Protocols
Sample Preparation
For water samples such as drinking water, groundwater, and surface water, minimal sample preparation is required:
-
Collect water samples in clean, appropriate containers.
-
If the sample contains particulate matter, filter it through a 0.45 µm filter.
-
To a known volume of the water sample (e.g., 1 mL), add a precise amount of the internal standard solution (this compound) to achieve a final concentration suitable for the calibration range.
-
Vortex the sample to ensure homogeneity.
-
Transfer the sample to an autosampler vial for analysis.
UPLC-MS/MS Instrumentation and Conditions
The following are typical UPLC-MS/MS parameters. These should be optimized for the specific instrument used.
UPLC System:
-
Column: Waters ACQUITY UPLC BEH Amide or a similar HILIC column suitable for polar analytes. A reversed-phase column like Phenomenex Aqua C18 has also been reported.[7]
-
Mobile Phase A: Water with 0.01% formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.01% formic acid.[7]
-
Gradient: A gradient elution should be optimized to ensure good separation of the analytes from matrix interferences.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 100 µL (Large volume injection).[7]
-
Column Temperature: 40 °C
-
Autosampler Temperature: 10 °C
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: Optimized for the specific instrument (e.g., 150 °C).
-
Desolvation Temperature: Optimized for the specific instrument (e.g., 400 °C).
-
MRM Transitions: Specific precursor and product ions for Chloridazon Metabolite B1 and its d3-labeled internal standard need to be determined by infusing the individual standards.
Calibration and Quantification
-
Prepare a series of calibration standards by spiking a blank matrix (e.g., ultrapure water) with known concentrations of Chloridazon Metabolite B1.
-
Add the internal standard (this compound) at a constant concentration to all calibration standards.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
The concentration of Chloridazon Metabolite B1 in the unknown samples is then calculated from the calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of Chloridazon metabolites in water.
| Parameter | Typical Value | Matrix | Reference |
| Limit of Quantification (LOQ) | 0.01 - 0.05 µg/L | Drinking Water | [7] |
| Lower Limit of Calibration | 0.01 - 0.1 µg/L | Drinking Water | [4] |
| Linearity | Achieved over the relevant concentration range | Drinking Water | [4] |
| Matrix Effects | Can be significant, compensated by internal standard | Groundwater, Surface Water | [4] |
Workflow Diagram
Caption: Analytical workflow for the quantification of Chloridazon Metabolite B1.
Conclusion
The described UPLC-MS/MS method with direct large-volume injection and isotopic dilution provides a robust, sensitive, and accurate approach for the quantification of Chloridazon Metabolite B1 in various water matrices. The use of the deuterated internal standard, this compound, is essential to correct for matrix-induced variations in ionization efficiency, thereby ensuring reliable results. This method is well-suited for routine monitoring of this environmentally relevant pesticide metabolite in drinking, ground, and surface waters.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. C-13- and N-15-Isotope Analysis of Desphenylchloridazon by Liquid Chromatography-Isotope-Ratio Mass Spectrometry and Derivatization Gas Chromatography-Isotope-Ratio Mass Spectrometry [diposit.ub.edu]
- 6. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 7. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
Application Note and Protocol for the Quantification of Chloridazon Metabolite B1 using its Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloridazon is a selective herbicide that has been widely used in agriculture. Its metabolites, such as Chloridazon metabolite B1 (also known as methyldesphenyl-chloridazon), can be found in various environmental matrices, including water sources. Accurate and reliable quantification of these metabolites is crucial for environmental monitoring and food safety assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective determination of such compounds.
The use of a stable isotope-labeled internal standard, such as Chloridazon metabolite B1-d3, is highly recommended for quantitative LC-MS/MS analysis. This internal standard closely mimics the chromatographic behavior and ionization efficiency of the target analyte, thereby compensating for variations in sample preparation, injection volume, and instrument response. This application note provides a detailed protocol for the quantification of Chloridazon metabolite B1 in water samples using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Standards: Chloridazon metabolite B1 (C₅H₆ClN₃O, MW: 159.57 g/mol ) and this compound (C₅H₃D₃ClN₃O, MW: 162.6 g/mol ) analytical standards.
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, and water.
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (B1220265) (LC-MS grade).
-
Solid Phase Extraction (SPE): Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB or equivalent).
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment: Filter water samples through a 0.45 µm nylon filter to remove particulate matter.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Sample Loading: Load 100 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove interfering substances.
-
Elution: Elute the retained analytes with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) and add the internal standard, this compound, to a final concentration of 10 ng/mL.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B; 10-12 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Gas Flow (Cone) | 50 L/hr |
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of Chloridazon metabolite B1 and its internal standard. The Multiple Reaction Monitoring (MRM) transitions consist of a precursor ion (the protonated molecule [M+H]⁺) and two fragment ions (a quantifier for quantification and a qualifier for confirmation).
Table 2: Quantitative Data for Chloridazon Metabolite B1 and its Internal Standard
| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Retention Time (min) | LOD (ng/L) | LOQ (ng/L) |
| Chloridazon metabolite B1 | 160.0 | 118.0 | 91.0 | ~ 4.5 | ~ 1 | ~ 5 |
| This compound | 163.0 | 121.0 | 94.0 | ~ 4.5 | - | - |
Note: Retention time, LOD, and LOQ are typical values and may vary depending on the specific instrumentation and chromatographic conditions used.
Diagrams
Caption: Experimental workflow for the analysis of Chloridazon metabolite B1.
Caption: Principle of internal standard correction in LC-MS/MS analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of Chloridazon metabolite B1 in water samples using its deuterated internal standard, this compound, with LC-MS/MS. The use of an internal standard is critical for achieving accurate and precise results by correcting for matrix effects and instrument variability. The provided experimental parameters and quantitative data serve as a robust starting point for method development and routine analysis in environmental and food safety laboratories.
Application Note: Solid-Phase Extraction for Chloridazon Metabolites in Soil
Introduction
Chloridazon (B30800) is a selective herbicide widely used in the cultivation of sugar beets and other crops. In the soil, it degrades into more polar and mobile metabolites, primarily chloridazon-desphenyl (DPC) and chloridazon-methyl-desphenyl (Me-DPC). Due to their increased mobility, these metabolites pose a potential risk of contaminating ground and surface water resources.[1] Consequently, robust and reliable analytical methods are essential for the accurate quantification of these compounds in soil matrices to ensure environmental safety and regulatory compliance.
This application note provides detailed protocols for the extraction of chloridazon and its metabolites from soil using two effective solid-phase extraction (SPE) based techniques: a classical SPE workflow and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. These methods are suitable for subsequent analysis by techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Strategies: SPE and QuEChERS
Solid-Phase Extraction (SPE) is a selective sample preparation technique that isolates analytes from a complex matrix by partitioning them between a solid phase (sorbent) and a liquid phase (sample and solvents). For polar compounds like chloridazon metabolites, polymeric or mixed-mode cation exchange sorbents are often employed to achieve effective retention and subsequent elution.
QuEChERS is a streamlined approach that involves a salting-out extraction of the soil sample with an organic solvent (typically acetonitrile), followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. The QuEChERS method is known for its speed, ease of use, and broad applicability to a wide range of pesticides in various matrices.[2][3]
Quantitative Data Summary
The following tables summarize representative quantitative data for the recovery of chloridazon and its metabolites from soil using the QuEChERS method. Data for classical SPE is less commonly reported in literature for soil matrices but is expected to provide comparable or better selectivity depending on the chosen sorbent.
Table 1: Recovery Data for Chloridazon and its Metabolites using QuEChERS
| Compound | Spiking Level (µg/kg) | Extraction Method | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Chloridazon | 4 and 40 | Modified QuEChERS | 75.4 - 98.5 | 3.2 - 11.8 | [4] |
| Chloridazon-desphenyl | Not Specified | QuEChERS | Not Specified | Not Specified | |
| Chloridazon-methyl-desphenyl | Not Specified | QuEChERS | Not Specified | Not Specified |
Note: Specific recovery data for the metabolites using a fully detailed QuEChERS protocol for soil was not available in the provided search results. The data for the parent compound is presented as an indicator of method performance.
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Chloridazon
| Compound | Method | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Chloridazon | Modified QuEChERS | 0.005 - 0.020 | 0.017 - 0.067 | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Chloridazon Metabolites from Soil
This protocol is a representative method for the extraction of polar herbicides and their metabolites from soil using SPE.
Materials:
-
SPE Cartridges: Polymeric reversed-phase or mixed-mode cation exchange cartridges (e.g., 500 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Deionized water
-
Centrifuge and centrifuge tubes (50 mL)
-
Vortex mixer
-
SPE vacuum manifold
Procedure:
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Vortex for 2 minutes and then shake vigorously for 15 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 5 mL of ethyl acetate.
-
Follow with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Take a 5 mL aliquot of the soil extract supernatant and dilute it with 45 mL of deionized water containing 0.1% formic acid.
-
Load the diluted extract onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge under vacuum for 10 minutes.
-
-
Elution:
-
Elute the target analytes with 8 mL of a mixture of ethyl acetate and methanol (e.g., 50:50, v/v).
-
Collect the eluate in a clean collection tube.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: QuEChERS Method for Chloridazon Metabolites in Soil
This protocol is based on established QuEChERS methods for pesticide residue analysis in soil.[2][3]
Materials:
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents.
-
Centrifuge and centrifuge tubes (50 mL)
-
Vortex mixer
Procedure:
-
Sample Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and transfer it to an autosampler vial for analysis. Dilution with the initial mobile phase may be necessary depending on the analytical technique.
-
Visualizations
Caption: Workflow for Solid-Phase Extraction (SPE) of Chloridazon Metabolites from Soil.
Caption: Workflow for the QuEChERS Method for Chloridazon Metabolites in Soil.
References
Application of Chloridazon Metabolite B1-d3 in Food Safety Analysis: A Detailed Application Note and Protocol
Introduction
Chloridazon (B30800), a selective herbicide previously used in sugar beet and fodder beet cultivation, degrades in the environment to form persistent and mobile metabolites, primarily chloridazon-desphenyl (DPC) and chloridazon-methyl-desphenyl (MDPC). Due to their potential for groundwater contamination and subsequent presence in food and drinking water, regulatory bodies worldwide have established maximum residue limits (MRLs) for chloridazon and its metabolites. Accurate and sensitive analytical methods are crucial for monitoring these compounds in various food matrices to ensure consumer safety.
This application note details a robust analytical method for the determination of chloridazon metabolites in food samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard, Chloridazon metabolite B1-d3 (Methyldesphenylchloridazon-d3) , is critical for achieving accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.
Target Audience
This document is intended for researchers, scientists, and professionals in the fields of food safety, analytical chemistry, and toxicology involved in the analysis of pesticide residues in food.
Scope
This note provides a comprehensive protocol for the extraction and analysis of chloridazon metabolites from a representative food matrix (honey), along with expected analytical performance characteristics. The principles of this method can be adapted to other aqueous food matrices.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described analytical method for the determination of Chloridazon-methyl-desphenyl (MDPC) using this compound as an internal standard.
| Parameter | Result |
| Limit of Detection (LOD) | 0.005 µg/kg |
| Limit of Quantification (LOQ) | 0.01 µg/kg |
| **Linearity (R²) ** | > 0.99 |
| Recovery | 85-110% |
| Repeatability (RSDr) | < 15% |
| Reproducibility (RSDw) | < 20% |
Note: These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions. Method validation should be performed in-house to establish specific performance characteristics.
Experimental Protocols
Reagents and Materials
-
Standards:
-
Chloridazon-methyl-desphenyl (MDPC) analytical standard (≥98% purity)
-
This compound (Methyldesphenylchloridazon-d3) internal standard (≥98% purity, isotopic purity ≥99%)
-
-
Solvents:
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, 18.2 MΩ·cm)
-
Formic acid (≥98%, LC-MS grade)
-
-
Chemicals:
-
Ammonium (B1175870) formate (B1220265) (≥99%, LC-MS grade)
-
-
Sample Preparation Supplies:
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Syringe filters (0.22 µm, PTFE or equivalent)
-
Analytical balance
-
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of MDPC and this compound in 10 mL of methanol, respectively.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions 1:100 with methanol.
-
Working Standard Mixture (1 µg/mL): Prepare a mixed working standard solution containing both MDPC and the internal standard by appropriate dilution of the intermediate stock solutions in methanol.
-
Calibration Standards: Prepare a series of calibration standards in the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the working standard mixture in a solvent that mimics the final sample extract composition (e.g., 10% acetonitrile in water).
Sample Preparation: QuPPe Method for Honey
The Quick Polar Pesticides (QuPPe) method is a streamlined extraction procedure suitable for polar analytes in various food matrices.
-
Sample Homogenization: Ensure the honey sample is well-mixed and at room temperature.
-
Weighing: Weigh 5.0 ± 0.1 g of the homogenized honey sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the sample (e.g., 50 µL of a 1 µg/mL solution).
-
Extraction:
-
Add 10 mL of water to the centrifuge tube.
-
Vortex for 30 seconds to dissolve the honey.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 5 minutes using a mechanical shaker.
-
-
Phase Separation: Centrifuge the tube at ≥ 5000 x g for 10 minutes at 4 °C.
-
Filtration: Take an aliquot of the upper acetonitrile layer and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide, 100 x 2.1 mm, 1.7 µm) is recommended for retaining these polar metabolites.
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM): Optimize the precursor-to-product ion transitions for both MDPC and this compound.
-
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| MDPC | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
| This compound | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
Note: The specific m/z values and collision energies must be optimized for the specific instrument used. The precursor ion for this compound will be 3 mass units higher than that of MDPC.
Data Analysis and Quality Control
-
Quantification: The concentration of MDPC in the sample is determined by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
-
Quality Control:
-
A procedural blank should be analyzed with each batch of samples to check for contamination.
-
A spiked blank (fortified matrix) should be analyzed to assess method recovery and accuracy.
-
The ion ratio between the two product ions for each analyte should be monitored and must be within a specified tolerance (e.g., ±30%) of the average ratio from the calibration standards.
-
Diagrams
Caption: Workflow for the analysis of Chloridazon metabolites in honey.
Caption: Role of this compound as an internal standard.
Application Notes and Protocols for Environmental Monitoring of Chloridazon Residues Using Isotope Dilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloridazon (B30800) is a selective herbicide that has been widely used in agriculture for the control of broadleaf weeds.[1] Due to its persistence and mobility in soil and water, there are growing concerns about its environmental impact and potential risks to human health.[2][3] Environmental monitoring of chloridazon and its primary and more persistent metabolite, desphenyl-chloridazon (DPC), is crucial for assessing contamination levels and ensuring regulatory compliance.[2][4][5]
Isotope dilution analysis (IDA) coupled with mass spectrometry is a powerful and accurate technique for the quantification of environmental contaminants.[6][7] This method involves the addition of a known amount of an isotopically labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled chloridazon) to the sample at the beginning of the analytical procedure.[6] The labeled standard acts as an ideal internal standard, as it behaves identically to the native analyte during extraction, cleanup, and analysis, thus compensating for matrix effects and analyte losses.[8] This results in highly accurate and precise quantification, which is essential for reliable environmental monitoring.
These application notes provide detailed protocols for the analysis of chloridazon and desphenyl-chloridazon residues in soil and water samples using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
Standards:
-
Chloridazon (analytical standard, >99% purity)
-
Desphenyl-chloridazon (analytical standard, >99% purity)
-
¹³C₆-Chloridazon (isotopically labeled internal standard, >99% purity)
-
-
Solvents:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
Solid-Phase Extraction (SPE) Cartridges:
-
Polymeric reversed-phase cartridges (e.g., Oasis HLB or similar)
-
-
Other Reagents:
-
Potassium hydroxide (B78521) (KOH)
-
Potassium chloride (KCl)
-
Nitrogen gas (high purity)
-
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each analytical standard (chloridazon and desphenyl-chloridazon) and the isotopically labeled internal standard (¹³C₆-chloridazon) into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.
-
Intermediate Standard Solution (10 µg/mL): Prepare a mixed intermediate standard solution by diluting the primary stock solutions of chloridazon and desphenyl-chloridazon with methanol.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the primary stock solution of ¹³C₆-chloridazon with methanol.
-
Calibration Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by serial dilution of the intermediate standard solution with an appropriate solvent mixture (e.g., 50:50 methanol:water). Fortify each calibration standard with the internal standard spiking solution to a final concentration of 10 ng/mL.
Sample Preparation and Extraction
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.
-
Spiking: To a 100 mL water sample, add a known amount of the ¹³C₆-chloridazon internal standard spiking solution (e.g., to achieve a final concentration of 10 ng/mL).
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Load the spiked water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of LC-MS grade water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 2 x 5 mL of methanol.
-
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Sample Collection and Preparation: Collect soil samples from the desired depth. Air-dry the samples and sieve through a 2 mm mesh to remove large debris.
-
Spiking: To 10 g of the homogenized soil sample in a centrifuge tube, add a known amount of the ¹³C₆-chloridazon internal standard spiking solution.
-
Extraction:
-
Add 20 mL of an extraction solvent (e.g., 0.5N KOH in 10% KCl solution).[8]
-
Vortex the mixture for 1 minute and then shake on a mechanical shaker for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Cleanup (Liquid-Liquid Extraction):
-
Concentration and Reconstitution: Evaporate the combined chloroform extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition.
LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Injection Volume: 5-10 µL.
-
Ionization Mode: ESI positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Quantification
The concentration of chloridazon and desphenyl-chloridazon in the samples is calculated using the following isotope dilution formula:
Csample = (Aanalyte / AIS) * (CIS / RRF)
Where:
-
Csample = Concentration of the analyte in the sample
-
Aanalyte = Peak area of the analyte
-
AIS = Peak area of the isotopically labeled internal standard
-
CIS = Concentration of the isotopically labeled internal standard
-
RRF = Relative Response Factor (determined from the calibration curve)
Data Presentation
Table 1: LC-MS/MS Parameters for Chloridazon and Desphenyl-chloridazon Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Chloridazon | 222.1 | 146.0 | 20 |
| 77.1 | 35 | ||
| Desphenyl-chloridazon | 146.0 | 118.0 | 15 |
| 90.0 | 25 | ||
| ¹³C₆-Chloridazon | 228.1 | 146.0 | 20 |
Table 2: Typical Quantitative Data for Chloridazon and Desphenyl-chloridazon in Environmental Samples
| Matrix | Analyte | Concentration Range | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Surface Water | Chloridazon | 0.01 - 4.34 µg/L | ~0.01 µg/L | >90% | [9] |
| Desphenyl-chloridazon | 0.01 - 24.0 µg/L | ~0.02 µg/L | >85% | [9] | |
| Groundwater | Chloridazon | up to 0.67 µg/L | ~0.01 µg/L | >90% | [9] |
| Desphenyl-chloridazon | up to 1.8 µg/L | ~0.02 µg/L | >85% | [9] | |
| Soil | Chloridazon | 0.074 - 1.034 mg/kg | ~0.001 mg/kg | 70-120% | [10] |
| Desphenyl-chloridazon | Half-life: 235.5 days | - | - | [11] |
Visualizations
Caption: Experimental Workflow for Chloridazon Residue Analysis.
Caption: Degradation Pathway of Chloridazon.
References
- 1. epa.gov [epa.gov]
- 2. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Isotope dilution - Wikipedia [en.wikipedia.org]
- 5. 13C- and 15N-Isotope Analysis of Desphenylchloridazon by Liquid Chromatography-Isotope-Ratio Mass Spectrometry and Derivatization Gas Chromatography-Isotope-Ratio Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. youngin.com [youngin.com]
- 9. researchgate.net [researchgate.net]
- 10. plantprotection.pl [plantprotection.pl]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
Application Note: High-Resolution Mass Spectrometry for the Identification of Chloridazon Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chloridazon (B30800) is a selective herbicide used to control broad-leaved weeds, primarily in beet cultivation.[1] Its mode of action involves the inhibition of photosynthesis.[1][2] In the environment, chloridazon degrades into several metabolites, with chloridazon-desphenyl and chloridazon-methyl-desphenyl being the most significant.[3] These metabolites can be more persistent and mobile than the parent compound, leading to concerns about groundwater and surface water contamination.[4][5][6] Therefore, sensitive and accurate analytical methods are crucial for their identification and quantification. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), offers a powerful tool for the structural elucidation of unknown by-products and the identification of metabolites.[7][8][9] This application note provides a detailed protocol for the identification of chloridazon metabolites using LC-HRMS.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis in various matrices.[10]
Materials:
-
Water sample (e.g., groundwater, surface water)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
-
Centrifuge tubes (15 mL and 2 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Protocol:
-
Extraction:
-
Place a 10 mL water sample into a 15 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.
-
Centrifuge at ≥4000 rpm for 5 minutes to separate the phases.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the upper acetonitrile layer to a 2 mL centrifuge tube containing the appropriate d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA). The choice of sorbent depends on the sample matrix to remove interferences.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-HRMS analysis.
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis
Instrumentation:
-
An ultra-high-performance liquid chromatography (UHPLC) system.[6]
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, equipped with an electrospray ionization (ESI) source.[6][7]
LC Parameters:
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
HRMS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a wider range of metabolites.[7]
-
Scan Mode: Full scan data-dependent MS/MS (dd-MS2) or all-ions fragmentation (AIF).
-
Mass Range: m/z 50-1000.
-
Resolution: ≥ 70,000 FWHM.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 320°C.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for fragmentation in MS/MS scans.
Data Presentation
The following table summarizes the key chloridazon metabolites and their exact masses, which is crucial for their identification using HRMS.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Key Fragments (m/z) |
| Chloridazon | C₁₀H₈ClN₃O | 221.0356 | 176.0091, 148.0142, 112.0502 |
| Chloridazon-desphenyl | C₄H₄ClN₃O | 145.0043 | 117.0091, 102.9906, 75.0137 |
| Chloridazon-methyl-desphenyl | C₅H₆ClN₃O | 159.0199 | 131.0248, 117.0091, 93.0345 |
| Hydroxy-chloridazon | C₁₀H₈ClN₃O₂ | 237.0305 | 192.0041, 164.0091, 128.0452 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for chloridazon metabolite identification.
Chloridazon Metabolic Pathway
Caption: Simplified metabolic pathway of chloridazon.
Conclusion
High-resolution mass spectrometry coupled with liquid chromatography is a highly effective technique for the identification and structural elucidation of chloridazon metabolites in environmental samples. The high mass accuracy and fragmentation capabilities of HRMS instruments like Q-TOF and Orbitrap allow for confident identification of known metabolites and characterization of novel degradation products. The provided protocol offers a robust workflow for researchers and scientists involved in environmental monitoring and drug development.
References
- 1. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chloridazon (Ref: BAS 119H) [sitem.herts.ac.uk]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. researchgate.net [researchgate.net]
- 5. C-13- and N-15-Isotope Analysis of Desphenylchloridazon by Liquid Chromatography-Isotope-Ratio Mass Spectrometry and Derivatization Gas Chromatography-Isotope-Ratio Mass Spectrometry [diposit.ub.edu]
- 6. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 7. Elucidation of oxidized products of Chloridazon in advanced oxidation processes using a liquid chromatography/negative electrospray ionization tandem mass spectrometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpras.com [ijpras.com]
- 9. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Protocol for the Preparation of Calibration Standards Using Chloridazon Metabolite B1-d3 for Accurate Quantification by LC-MS/MS
Application Note
This document provides a detailed protocol for the preparation of calibration standards for the quantitative analysis of Chloridazon metabolites, specifically methyl-desphenyl-chloridazon, using its deuterated internal standard, Chloridazon metabolite B1-d3. This protocol is intended for researchers, scientists, and professionals in the field of drug development and environmental analysis who are utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for precise and accurate quantification.
The use of a stable isotope-labeled internal standard, such as this compound, is a critical component in quantitative LC-MS/MS analysis.[1] It effectively compensates for variations that can occur during sample preparation, injection volume inconsistencies, and matrix effects, thereby ensuring the reliability and accuracy of the analytical results.[1] This deuterated analogue of methyl-desphenyl-chloridazon co-elutes with the analyte and exhibits similar ionization behavior, making it an ideal internal standard.
This protocol outlines the step-by-step procedures for the preparation of stock solutions, intermediate solutions, and a calibration curve series. Adherence to these guidelines will enable the generation of robust and reproducible data for the quantification of Chloridazon metabolites in various matrices.
Experimental Protocols
Materials and Reagents
-
This compound (purity ≥98%)
-
Methyl-desphenyl-chloridazon (analyte, purity ≥98%)
-
LC-MS/MS grade methanol (B129727)
-
LC-MS/MS grade acetonitrile (B52724)
-
LC-MS/MS grade water
-
Formic acid (optional, for mobile phase modification)
-
Calibrated analytical balance
-
Class A volumetric flasks (various sizes: 1 mL, 5 mL, 10 mL, 50 mL)
-
Calibrated micropipettes and sterile, disposable tips
-
Amber glass vials for storage
Preparation of Stock Solutions
2.1. This compound (Internal Standard) Stock Solution (100 µg/mL)
-
Accurately weigh approximately 1.0 mg of this compound powder using a calibrated analytical balance.
-
Quantitatively transfer the weighed powder to a 10 mL Class A volumetric flask.
-
Add a small volume of LC-MS/MS grade methanol to dissolve the powder completely.
-
Once dissolved, bring the flask to volume with methanol.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the solution to a labeled amber glass vial for storage.
-
Store the stock solution at -20°C, protected from light.
2.2. Methyl-desphenyl-chloridazon (Analyte) Stock Solution (100 µg/mL)
-
Accurately weigh approximately 1.0 mg of methyl-desphenyl-chloridazon powder.
-
Quantitatively transfer the powder to a 10 mL Class A volumetric flask.
-
Dissolve the powder in a small volume of LC-MS/MS grade methanol.
-
Bring the flask to volume with methanol.
-
Cap and invert the flask multiple times to ensure a homogenous solution.
-
Transfer to a labeled amber glass vial.
-
Store the stock solution at -20°C, protected from light.
Preparation of Intermediate and Working Solutions
3.1. Intermediate Standard Solutions
Prepare intermediate standard solutions by diluting the stock solutions. For example, a 10 µg/mL intermediate solution can be prepared by pipetting 1 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and diluting to volume with the appropriate solvent (e.g., acetonitrile or methanol).
3.2. Working Internal Standard (IS) Solution (e.g., 100 ng/mL)
-
Prepare a working internal standard solution by diluting the intermediate or stock solution of this compound.
-
For example, to prepare a 100 ng/mL working IS solution, pipette 100 µL of a 10 µg/mL intermediate solution into a 10 mL volumetric flask.
-
Dilute to volume with the solvent used for sample reconstitution (e.g., 50:50 methanol:water).
-
This working IS solution will be added to all calibration standards, quality controls, and unknown samples.
3.3. Working Analyte Solution for Calibration Curve
Prepare a series of working analyte solutions by serially diluting the analyte stock or intermediate solution to create the desired concentrations for the calibration curve.
Preparation of Calibration Curve Standards
The following table provides an example of how to prepare a calibration curve ranging from 1 ng/mL to 100 ng/mL. The final volume of each calibration standard is 1 mL.
| Calibration Standard | Concentration of Analyte (ng/mL) | Volume of Analyte Working Solution (µL) | Analyte Working Solution Conc. (ng/mL) | Volume of Working IS Solution (µL) | Final Volume (mL) |
| CAL 1 | 1 | 10 | 100 | 100 | 1 |
| CAL 2 | 5 | 50 | 100 | 100 | 1 |
| CAL 3 | 10 | 10 | 1000 | 100 | 1 |
| CAL 4 | 25 | 25 | 1000 | 100 | 1 |
| CAL 5 | 50 | 50 | 1000 | 100 | 1 |
| CAL 6 | 100 | 100 | 1000 | 100 | 1 |
Procedure:
-
Into a series of labeled autosampler vials, add the specified volume of the appropriate analyte working solution.
-
To each vial, add a constant volume of the working internal standard solution (e.g., 100 µL of 100 ng/mL this compound).
-
Bring each vial to the final volume of 1 mL with the reconstitution solvent (e.g., 50:50 methanol:water).
-
Vortex each vial to ensure thorough mixing.
These calibration standards are now ready for injection into the LC-MS/MS system.
Experimental Workflow and Data Presentation
The following diagram illustrates the overall workflow for the preparation of calibration standards and sample analysis.
Caption: Workflow for Calibration Standard Preparation and Sample Analysis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the preparation of the calibration standards.
Table 1: Stock and Working Solution Concentrations
| Solution | Compound | Concentration | Solvent |
| Stock Solution | This compound | 100 µg/mL | Methanol |
| Stock Solution | Methyl-desphenyl-chloridazon | 100 µg/mL | Methanol |
| Working IS Solution | This compound | 100 ng/mL | 50:50 Methanol:Water |
| Analyte Working Solutions | Methyl-desphenyl-chloridazon | 100 ng/mL & 1000 ng/mL | 50:50 Methanol:Water |
Table 2: Calibration Curve Levels
| Calibration Level | Analyte Concentration (ng/mL) | Internal Standard Concentration (ng/mL) |
| 1 | 1 | 10 |
| 2 | 5 | 10 |
| 3 | 10 | 10 |
| 4 | 25 | 10 |
| 5 | 50 | 10 |
| 6 | 100 | 10 |
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of calibration standards using this compound as an internal standard. By following these procedures, researchers can ensure the generation of high-quality, reliable, and reproducible quantitative data for the analysis of Chloridazon metabolites by LC-MS/MS. The use of a stable isotope-labeled internal standard is paramount for mitigating analytical variability and achieving accurate results in complex matrices.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Chloridazon Metabolite B1-d3 Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of Chloridazon metabolite B1-d3, with a focus on mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In the context of this compound analysis, components of the sample matrix (e.g., soil, water, biological fluids) can co-extract with the analyte and interfere with its ionization in the mass spectrometer's ion source. This interference can lead to either signal suppression (decreased analyte response) or signal enhancement (increased analyte response), resulting in inaccurate and imprecise quantification.[2][3] For polar compounds like Chloridazon metabolites, matrix effects can be particularly pronounced.
Q2: My signal for this compound is inconsistent and lower than expected. How can I confirm if this is due to matrix effects?
A2: Inconsistent and suppressed signals are classic indicators of matrix effects. To confirm their presence, you can perform a post-extraction spike experiment. This involves comparing the peak area of a standard solution of Chloridazon metabolite B1 (the non-labeled analyte) in a clean solvent to the peak area of the same standard spiked into an extracted blank matrix sample (a sample of the same matrix type that does not contain the analyte). A significant difference between these two signals indicates the presence of matrix effects.
Q3: What is the role of the deuterated internal standard, this compound?
A3: this compound is a stable isotope-labeled internal standard (SIL-IS).[4] SIL-IS are considered the gold standard for compensating for matrix effects.[5] Since B1-d3 is chemically identical to the analyte of interest (Chloridazon metabolite B1) but has a different mass due to the deuterium (B1214612) labels, it co-elutes and experiences the same matrix effects.[5] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q4: Can I use this compound to correct for matrix effects for other Chloridazon metabolites?
A4: While this compound is the ideal internal standard for Chloridazon metabolite B1, its utility for other metabolites depends on their structural and chromatographic similarity. For closely related metabolites that co-elute with B1-d3 and are affected by the matrix in a similar way, it may provide reasonable correction. However, for metabolites with different retention times or ionization properties, a dedicated SIL-IS is recommended for the most accurate results.
Q5: What are the most common strategies to reduce or overcome matrix effects in Chloridazon metabolite analysis?
A5: The most effective strategies include:
-
Stable Isotope Dilution: Using a deuterated internal standard like this compound is a highly effective method to compensate for matrix effects.[5]
-
Sample Preparation: Employing robust sample cleanup techniques such as Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can remove a significant portion of interfering matrix components.[6]
-
Matrix-Matched Calibration: Preparing calibration standards in an extract of a blank matrix sample helps to mimic the matrix effects seen in the unknown samples, thereby improving quantitation accuracy.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thus minimizing their impact on analyte ionization.[3]
-
Chromatographic Separation: Optimizing the LC method to achieve better separation between the analyte and interfering compounds can also mitigate matrix effects.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for B1-d3 | 1. Incorrect MS/MS transition parameters. 2. Inefficient ionization. 3. Severe ion suppression. 4. Degradation of the internal standard. | 1. Verify the precursor and product ions and optimize collision energy. 2. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). 3. Perform a post-extraction spike to assess the degree of suppression. Improve sample cleanup or dilute the sample. 4. Check the stability of B1-d3 in the sample matrix and during storage. |
| High Signal Variability/Poor Reproducibility | 1. Inconsistent matrix effects between samples. 2. Inconsistent sample preparation (e.g., variable recovery). 3. Instrument instability. | 1. Ensure the use of this compound in all samples and standards. 2. Standardize the sample preparation protocol. Use automated extraction if possible. 3. Perform system suitability tests to ensure the LC-MS/MS system is performing consistently. |
| Peak Tailing or Splitting | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase. | 1. Flush the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Ensure the final sample extract is in a solvent compatible with the initial mobile phase conditions. |
| Analyte and B1-d3 Have Different Retention Times | 1. Isotope effect: Deuterium substitution can sometimes lead to slight shifts in retention time. | 1. This is generally a minor issue. Ensure the integration windows for both the analyte and B1-d3 are set appropriately. |
| Matrix Effect Still Present Despite Using B1-d3 | 1. Extremely high levels of interfering compounds that suppress the signal of both the analyte and the internal standard below the limit of detection. 2. B1-d3 may not perfectly mimic the behavior of the analyte in all matrices. | 1. Enhance the sample cleanup procedure to remove more of the matrix interferences. 2. Consider matrix-matched calibration in conjunction with the internal standard for highly complex matrices. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Polar Pesticide Metabolites in Water Samples
Note: The following data is representative for polar pesticide metabolites and may be used as a guideline for this compound analysis. Actual recovery and matrix effect values should be determined experimentally for your specific matrix and conditions.
| Sample Preparation Method | Sorbent/Cleanup Material | Average Recovery (%) | Matrix Effect (%)* | Key Advantages |
| Solid-Phase Extraction (SPE) | C18 | 85-105 | -15 to +10 | Good for a wide range of polarities. |
| Polymeric (e.g., HLB) | 90-110 | -10 to +5 | High capacity and retention for polar compounds. | |
| QuEChERS (EN 15662) | PSA (Primary Secondary Amine) | 80-110 | -20 to +15 | Fast and high-throughput. |
| C18 + PSA | 85-110 | -15 to +10 | Improved removal of non-polar interferences. | |
| Direct Injection | None | Not Applicable | > -50 (can be severe) | Very fast, but highly susceptible to matrix effects and instrument contamination.[7] |
*Matrix Effect (%) is calculated as ((Peak Area in Matrix) / (Peak Area in Solvent) - 1) * 100. Negative values indicate suppression, and positive values indicate enhancement.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Acidify the water sample (e.g., 500 mL) to pH 2-3 with a suitable acid (e.g., formic acid). Add this compound internal standard.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elution: Elute the analytes with 2 x 3 mL of a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 500 µL) of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
-
LC Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B), and then return to initial conditions for equilibration.
-
Injection Volume: 5-10 µL
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Chloridazon metabolite B1: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
-
This compound: Precursor ion (+3 Da) > Product ion 1 (+3 Da)
-
-
Note: Specific MRM transitions and collision energies should be optimized for your instrument.
-
Mandatory Visualization
Caption: A logical workflow for identifying, confirming, and mitigating matrix effects in analytical experiments.
Caption: Visualization of how co-eluting matrix components can suppress the ionization of the target analyte.
References
- 1. chromtech.com.au [chromtech.com.au]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fs.usda.gov [fs.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
Technical Support Center: Analysis of Chloridazon Metabolite B1-d3 by ESI-MS
Welcome to the technical support center for the analysis of Chloridazon (B30800) metabolite B1-d3 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue for the analysis of Chloridazon metabolite B1-d3?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the ESI source of the mass spectrometer. This interference reduces the analyte's signal intensity, leading to poor sensitivity, inaccurate quantification, and reduced reproducibility. Polar pesticide metabolites, such as the degradation products of Chloridazon, are known to be particularly susceptible to strong matrix effects, making ion suppression a critical consideration for reliable analysis.[1]
Q2: How can I detect ion suppression in my ESI-MS analysis of this compound?
A2: A common method to identify and assess the extent of ion suppression is the post-column infusion experiment. In this technique, a constant flow of a standard solution of this compound is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample (a sample without the analyte) is then injected. Any significant dip in the baseline signal of the analyte at specific retention times indicates the elution of matrix components that are causing ion suppression.
Q3: What are the primary causes of ion suppression for polar compounds like this compound?
A3: The primary causes of ion suppression for polar analytes include:
-
Co-eluting Matrix Components: Endogenous substances from the sample matrix (e.g., salts, sugars, and other organic matter in environmental samples) can compete with the analyte for ionization.
-
High Concentrations of Non-Volatile Salts: Buffers and salts in the mobile phase or the sample can crystallize at the ESI probe tip, reducing ionization efficiency.
-
Competition for Charge: In the ESI droplet, other compounds with higher proton affinity or surface activity can outcompete the analyte for available charge, leading to reduced ionization of the target molecule.
Q4: Can a deuterated internal standard like this compound completely eliminate the problem of ion suppression?
A4: While a deuterated internal standard is the gold standard for compensating for matrix effects, it may not completely eliminate the problem. The underlying assumption is that the analyte and its deuterated internal standard will experience the same degree of ion suppression because they co-elute and have nearly identical physicochemical properties. This allows for accurate quantification based on the analyte-to-internal standard peak area ratio. However, in some cases, differential matrix effects can occur, leading to inaccuracies. Therefore, it is still crucial to minimize ion suppression as much as possible through proper sample preparation and chromatographic optimization.
Troubleshooting Guides
Issue: Low Signal Intensity or Complete Signal Loss for this compound
This is a classic symptom of significant ion suppression. Follow these steps to diagnose and resolve the issue:
Step 1: Evaluate Your Sample Preparation
-
Rationale: The most effective way to combat ion suppression is to remove interfering matrix components before they reach the ESI source.
-
Recommendations:
-
For water samples, consider direct large volume injection if the matrix is relatively clean.[1]
-
For more complex matrices, implement a solid-phase extraction (SPE) clean-up step.
-
Ensure that the final extract is free of particulates by using a syringe filter before injection.
-
Step 2: Optimize Chromatographic Conditions
-
Rationale: Chromatographic separation can resolve the analyte of interest from the majority of matrix interferences.
-
Recommendations:
-
Gradient Elution: Employ a gradient elution to effectively separate polar metabolites from other matrix components.
-
Column Chemistry: Use a column suitable for polar compounds, such as a C18 column.
-
Flow Rate: Ensure the flow rate is optimal for your column dimensions and ESI source.
-
Step 3: Adjust Mass Spectrometer and ESI Source Parameters
-
Rationale: The settings of the ESI source can be optimized to enhance the signal of the target analyte and minimize the influence of interfering compounds.
-
Recommendations:
-
Ionization Mode: Confirm you are using the appropriate ionization polarity (positive or negative ion mode) for this compound.
-
Source Parameters: Optimize the capillary voltage, gas flows (nebulizer and drying gas), and source temperature to maximize the signal for your analyte.
-
Post-Column Modification: For Chloridazon degradation products, the post-column addition of an ammonia (B1221849) solution has been shown to minimize matrix effects and improve sensitivity.[1]
-
Step 4: Quantitatively Assess Matrix Effects
-
Rationale: To confirm that ion suppression is the root cause and to validate your corrective actions, it is essential to quantify the extent of the matrix effect.
-
Recommendation: Perform a quantitative matrix effect assessment using the post-extraction spiking method.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low signal intensity of this compound.
Quantitative Data Presentation
To quantitatively assess ion suppression, the matrix effect (ME) can be calculated using the following formula after a post-extraction spiking experiment:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100
A negative value indicates ion suppression, while a positive value indicates ion enhancement. Below is a template table demonstrating how to present such data.
| Sample Matrix | Replicate | Peak Area in Solvent (A) | Peak Area in Matrix (B) | Matrix Effect (%) [(B/A - 1) * 100] |
| Surface Water 1 | 1 | 1,250,000 | 875,000 | -30.0 |
| 2 | 1,265,000 | 890,000 | -29.6 | |
| 3 | 1,240,000 | 860,000 | -30.6 | |
| Average | 1,251,667 | 875,000 | -30.1 | |
| Groundwater 1 | 1 | 1,255,000 | 1,150,000 | -8.4 |
| 2 | 1,260,000 | 1,170,000 | -7.1 | |
| 3 | 1,245,000 | 1,145,000 | -8.0 | |
| Average | 1,253,333 | 1,155,000 | -7.8 |
Note: The data in this table is illustrative. Users should generate their own data based on their specific sample matrices and experimental conditions.
Experimental Protocols
The following is a detailed methodology for the analysis of Chloridazon degradation products in aqueous matrices, which can be adapted for this compound. This protocol is based on a validated UPLC-ESI-MS/MS method.[1]
1. Sample Preparation (Direct Large Volume Injection)
-
For aqueous samples such as surface water, groundwater, and drinking water, no extensive sample preparation is required if the matrix is not overly complex.
-
Filter the water sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Transfer the filtered sample to an autosampler vial for injection.
2. UPLC-ESI-MS/MS System and Conditions
-
UPLC System: A high-performance liquid chromatography system capable of handling large volume injections.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column suitable for the separation of polar compounds (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.01% formic acid.
-
B: Acetonitrile with 5 mM ammonium formate and 0.01% formic acid.
-
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 5.0 5 95 7.0 5 95 7.1 95 5 | 10.0 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 100 µL
-
Column Temperature: 40 °C
3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound. These will need to be determined by infusing a standard of the deuterated compound. For the non-deuterated methyl-desphenyl-chloridazon (MDPC), a known transition is m/z 222 -> 160. The transition for the d3-labeled analog will be shifted by +3 Da.
-
Source Parameters (Example):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 450 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Note: These parameters should be optimized for the specific instrument being used.
-
4. Post-Column Infusion Setup for Matrix Effect Evaluation
Caption: Experimental workflow for post-column infusion to detect ion suppression.
References
improving peak shape and resolution for chloridazon metabolites in HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of chloridazon (B30800) and its metabolites, desphenyl-chloridazon and methyl-desphenyl-chloridazon. The focus is on improving peak shape and achieving optimal resolution for these polar compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of chloridazon and its metabolites.
Q1: Why am I seeing poor retention for desphenyl-chloridazon and methyl-desphenyl-chloridazon on my C18 column?
A1: Desphenyl-chloridazon and methyl-desphenyl-chloridazon are polar degradation products of chloridazon.[1][2] Standard C18 columns rely on hydrophobic interactions for retention, which is often insufficient for highly polar compounds, causing them to elute early, sometimes near the void volume.[3]
-
Solution 1: Use a Polar-Embedded or Aqueous C18 Column: These columns have modified stationary phases that are more compatible with highly aqueous mobile phases and offer enhanced retention for polar analytes. A Phenomenex Aqua C18 is a suitable option for this analysis.[4]
-
Solution 2: Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a high organic solvent concentration to retain and separate very polar compounds.[5][6]
-
Solution 3: Optimize Mobile Phase: Ensure your mobile phase has a low percentage of organic solvent in the initial gradient conditions. However, be aware that using less than 10% organic solvent on a standard C18 phase can lead to "phase dewetting" or collapse, resulting in retention loss.[5]
Q2: My peaks for the chloridazon metabolites are tailing. What are the common causes and solutions?
A2: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or issues within the HPLC system itself.
-
Cause 1: Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with polar analytes, causing tailing.
-
Solution: Use a well-endcapped, high-purity silica (B1680970) column. Operating the mobile phase at a lower pH (e.g., around 3-4 using formic acid) can suppress the ionization of silanol groups, minimizing these interactions.[7][8] Adding a buffer, like ammonium (B1175870) formate, can also help mask residual silanols.[4]
-
-
Cause 2: Column Contamination: Accumulation of sample matrix components on the column frit or at the head of the column can lead to distorted peak shapes.
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, reverse-flush the column with a strong solvent (if the manufacturer's instructions permit).
-
-
Cause 3: Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly seated to avoid dead volume.
-
Q3: I am observing peak fronting. What could be the issue?
A3: Peak fronting is typically a result of sample overload or issues with the sample solvent.
-
Cause 1: Sample Overload: Injecting too much analyte mass or volume can saturate the stationary phase at the column inlet.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Cause 2: Incompatible Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase (e.g., injecting a sample in 100% acetonitrile (B52724) into a mobile phase with 5% acetonitrile), it can cause the analyte band to spread, leading to fronting.[3]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
Q4: How can I improve the resolution between the parent chloridazon and its more polar metabolites?
A4: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.
-
Solution 1: Adjust Mobile Phase pH: The ionization state of chloridazon and its metabolites can be influenced by the mobile phase pH. Modifying the pH can alter the polarity of the analytes and significantly change the selectivity of the separation. A systematic study of pH (e.g., from 3 to 6) can help find the optimal separation window.[7][9]
-
Solution 2: Modify Gradient Profile: A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) can increase the separation between closely eluting peaks.
-
Solution 3: Change Organic Solvent: Switching from acetonitrile to methanol (B129727), or vice versa, can alter selectivity due to different solvent properties and interactions with the analytes and stationary phase.
-
Solution 4: Lower the Temperature: Reducing the column temperature can sometimes increase retention and improve resolution, although it will also increase backpressure and run times.
Data Presentation
The following table summarizes typical starting conditions and expected results for the analysis of chloridazon and its metabolites. Note that retention times can vary significantly based on the specific HPLC system, column age, and exact mobile phase preparation.
| Parameter | Value |
| Compound | Expected Elution Order |
| Desphenyl-chloridazon | 1 (Most Polar) |
| Methyl-desphenyl-chloridazon | 2 |
| Chloridazon | 3 (Least Polar) |
| Typical Retention Time Range | |
| Desphenyl-chloridazon | Early elution, highly dependent on mobile phase polarity |
| Chloridazon | 5.3 minutes (example from a specific LC-MS/MS method)[10] |
| Mobile Phase pH Effect | |
| Low pH (e.g., 3-4) | Suppresses silanol activity, good for peak shape |
| Neutral/High pH | May alter analyte polarity and elution order |
Experimental Protocols
This section provides a detailed methodology for a key experimental setup for the analysis of chloridazon metabolites in water samples, based on established LC-MS/MS methods.[4][11]
Objective: To quantify the concentration of chloridazon-desphenyl in water samples using HPLC coupled with tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents
-
Reference standards for chloridazon and its metabolites
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Water, HPLC or LC-MS grade
-
Ammonium formate
-
Formic acid
2. Chromatographic Conditions
-
HPLC System: Agilent 1100 series or equivalent
-
Mass Spectrometer: API 4000 (Applied Biosystems) or equivalent
-
Column: Phenomenex Aqua, 3 µm, C18, 150 x 2.0 mm[4]
-
Mobile Phase A: Water with 5 mmol Ammonium Formate + 0.01% Formic Acid[4]
-
Mobile Phase B: Acetonitrile (ACN) with 5 mmol Ammonium Formate + 0.01% Formic Acid[4]
-
Gradient Program:
-
A typical starting point would be a shallow gradient from a low percentage of B (e.g., 5-10%) to a high percentage over 15-20 minutes to resolve polar metabolites from the parent compound.
-
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 30 - 40 °C
-
Injection Volume: 10 - 100 µL (Direct large volume injection can be used for trace analysis in clean water samples)[4][12]
-
Detector: Tandem Mass Spectrometer (MS/MS) in ESI positive ionization mode[4]
3. Sample Preparation (for water samples)
-
For trace analysis, direct injection of filtered water samples may be sufficient with a sensitive LC-MS/MS system.[4]
-
If pre-concentration is needed, Solid Phase Extraction (SPE) can be utilized.
-
Condition an appropriate SPE cartridge (e.g., graphitized carbon-based) with methanol followed by water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable solvent mixture (e.g., methylene (B1212753) chloride and methanol).
-
Evaporate the eluent and reconstitute the residue in the initial mobile phase.
-
4. Analysis
-
Prepare a series of calibration standards of the analytes in the initial mobile phase.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples.
-
Integrate the peak areas and quantify the analyte concentrations using the calibration curve.
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting HPLC issues for chloridazon metabolite analysis.
Caption: Troubleshooting workflow for common HPLC peak shape and resolution issues.
Caption: Logical relationship between analyte polarity and column selection.
References
- 1. research.rug.nl [research.rug.nl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. agilent.com [agilent.com]
- 4. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
- 5. halocolumns.com [halocolumns.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. duepublico2.uni-due.de [duepublico2.uni-due.de]
stability of Chloridazon metabolite B1-d3 in stock solutions and sample extracts
This technical support center provides guidance on the stability of Chloridazon metabolite B1-d3 in stock solutions and sample extracts. As a deuterated internal standard, ensuring its stability is critical for accurate quantification in analytical methods. While specific public data on the stability of this compound is limited, this guide offers best practices and troubleshooting advice based on general knowledge of handling stable isotope-labeled compounds for pesticide analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Q2: What are the recommended storage conditions for a stock solution of this compound?
A2: For long-term stability, it is best practice to store stock solutions of deuterated standards at -20°C or lower in tightly sealed, amber glass vials to protect from light and prevent solvent evaporation. For short-term use, refrigeration at 2-8°C may be acceptable, but stability under these conditions should be verified.
Q3: How long can I expect my stock solution of this compound to be stable?
A3: The long-term stability of stock solutions can vary depending on the solvent, storage temperature, and concentration. Without specific stability studies for this compound, a conservative approach is to re-evaluate the concentration and purity of the stock solution every 6-12 months.
Q4: Can I store my sample extracts containing this compound, and if so, under what conditions?
A4: Yes, sample extracts can typically be stored. The stability of this compound in a sample extract is dependent on the matrix composition and the storage conditions. It is recommended to store sample extracts at -20°C or colder, especially for long-term storage. For analysis within a few days, storage at 2-8°C in an autosampler may be acceptable, but this should be validated.
Q5: Are there any known incompatibilities for this compound?
A5: Specific incompatibility data is not available. However, as a general precaution, avoid strong acids, strong bases, and strong oxidizing agents. Also, be mindful of the potential for interactions with components of complex sample matrices.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Drifting or inconsistent internal standard response | Degradation of the stock solution. | 1. Prepare a fresh stock solution from the neat material. 2. Compare the response of the new stock solution to the old one. 3. If the old solution has degraded, discard it and establish a regular schedule for preparing fresh stock solutions. |
| Solvent evaporation from the stock solution vial. | 1. Ensure vials are tightly capped. 2. Use vials with high-quality septa. 3. Minimize the frequency and duration of opening the stock solution vial. 4. Consider preparing smaller volume aliquots for daily use from a main stock. | |
| Adsorption to container surfaces. | 1. Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption. 2. Ensure the solvent is appropriate for the compound and the container material. | |
| Loss of internal standard in processed samples | Degradation during sample preparation. | 1. Evaluate the stability of the internal standard under each step of the sample preparation process (e.g., pH extremes, high temperatures). 2. Spike the internal standard into the sample at the latest possible stage before analysis, if appropriate, to minimize exposure to harsh conditions. |
| Instability in the sample matrix. | 1. Perform a matrix stability study by spiking the internal standard into a blank matrix extract and analyzing it at different time points. 2. If instability is observed, consider modifying the sample extract (e.g., adjusting pH) or analyzing the samples more quickly after preparation. | |
| Unexpected peaks co-eluting with the internal standard | Contamination of the analytical system or reagents. | 1. Analyze a solvent blank to check for system contamination. 2. Ensure all solvents and reagents are of high purity. |
| Isotopic exchange (less common for this compound). | 1. In cases of suspected H/D exchange, review the literature for similar compounds. This is more likely to occur under harsh acidic or basic conditions. |
Experimental Protocols
While specific stability data for this compound is not available, the following general protocols can be adapted to assess the stability of this compound in your laboratory.
Protocol 1: Stock Solution Stability Assessment
Objective: To determine the stability of a this compound stock solution over time under specified storage conditions.
Materials:
-
This compound neat material
-
High-purity solvent (e.g., acetonitrile, methanol)
-
Volumetric flasks and pipettes
-
Amber glass vials with screw caps (B75204) and PTFE-lined septa
-
Analytical instrument (e.g., LC-MS/MS)
Procedure:
-
Preparation of Initial Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Prepare several working solutions at a suitable concentration for analysis by diluting the stock solution.
-
-
Initial Analysis (Time Zero):
-
Analyze the freshly prepared working solutions in triplicate on the analytical instrument.
-
Record the average peak area or response. This will serve as the baseline (100% stability).
-
-
Storage:
-
Divide the remaining stock solution into multiple aliquots in amber glass vials.
-
Store the vials under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each storage condition.
-
Allow the solution to equilibrate to room temperature.
-
Prepare fresh working solutions from the stored stock solution.
-
Analyze the working solutions in triplicate.
-
-
Data Analysis:
-
Calculate the average peak area for each time point and storage condition.
-
Determine the percentage of the initial concentration remaining using the following formula:
-
Protocol 2: Sample Extract Stability Assessment
Objective: To evaluate the stability of this compound in a representative sample matrix extract.
Materials:
-
Blank sample matrix (e.g., soil extract, water sample)
-
This compound stock solution
-
Solvents and reagents for sample extraction
-
Analytical instrument (e.g., LC-MS/MS)
Procedure:
-
Sample Preparation:
-
Extract a blank sample matrix using your established method.
-
Spike a known concentration of this compound into the final extract.
-
-
Initial Analysis (Time Zero):
-
Immediately analyze an aliquot of the spiked extract in triplicate.
-
Record the average peak area or response.
-
-
Storage:
-
Store the remaining spiked extract under typical laboratory conditions (e.g., in the autosampler at 4°C, on the benchtop at room temperature, or in the freezer at -20°C).
-
-
Time-Point Analysis:
-
Analyze aliquots of the stored extract at various time points (e.g., 6 hours, 12 hours, 24 hours, 48 hours).
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration remaining at each time point as described in Protocol 1.
-
Visualizations
Caption: General workflow for assessing the stability of an analytical standard.
troubleshooting poor recovery of chloridazon metabolites during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of chloridazon (B30800) and its primary metabolites, desphenyl-chloridazon and methyl-desphenyl-chloridazon, from environmental samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in extracting chloridazon metabolites?
A1: The primary challenges in extracting chloridazon and its metabolites, particularly desphenyl-chloridazon and methyl-desphenyl-chloridazon, stem from their polarity. Desphenyl-chloridazon, for instance, has a logD of -1.32 at a pH range of 4 to 10, indicating high water solubility.[1] This characteristic can lead to poor retention on traditional reversed-phase solid-phase extraction (SPE) sorbents and inefficient partitioning into non-polar organic solvents during liquid-liquid extraction (LLE) or QuEChERS methods. Additionally, matrix effects from complex samples like soil and honey can interfere with quantification and lead to inaccurate results.[1]
Q2: Which extraction techniques are most suitable for chloridazon metabolites?
A2: Both Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are widely used and effective methods for extracting chloridazon and its metabolites. The choice between them often depends on the sample matrix, desired throughput, and available equipment.
-
QuEChERS is often preferred for solid samples like soil due to its speed and efficiency in extracting a broad range of pesticides.[2]
-
SPE is highly effective for water samples and can be tailored with different sorbents to optimize the recovery of polar metabolites.
Q3: How does pH affect the recovery of chloridazon metabolites?
Q4: What is the "matrix effect" and how can it be minimized for chloridazon metabolite analysis?
A4: The matrix effect is the alteration of the analytical signal (enhancement or suppression) of the target analytes due to co-extracted compounds from the sample matrix. This is a common issue in complex matrices like soil and honey.[1] To minimize the matrix effect, several strategies can be employed:
-
Dispersive Solid-Phase Extraction (d-SPE) cleanup: In the QuEChERS method, a cleanup step using sorbents like PSA (primary secondary amine), C18, and GCB (graphitized carbon black) can remove interfering compounds.
-
Matrix-matched calibration: Preparing calibration standards in a blank matrix extract that has undergone the same extraction procedure can compensate for signal suppression or enhancement.
-
Dilution of the final extract: Diluting the extract can reduce the concentration of interfering matrix components.
Troubleshooting Guides
Poor Recovery in QuEChERS Extraction from Soil
Issue: Low recovery of desphenyl-chloridazon and methyl-desphenyl-chloridazon from soil samples using a standard QuEChERS protocol.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| High Polarity of Metabolites | Modify the extraction solvent. Add a small percentage of a more polar, water-miscible solvent like methanol (B129727) to the acetonitrile (B52724). | The addition of a more polar solvent can improve the partitioning of the highly polar metabolites from the aqueous layer into the organic extraction solvent. |
| Analyte Adsorption to Soil Matrix | Increase the hydration time of the soil sample before adding the extraction solvent. | Allowing the soil to fully hydrate (B1144303) can help to release analytes that are strongly adsorbed to soil particles. |
| Inadequate Phase Separation | Ensure vigorous and thorough shaking after the addition of salting-out salts. Optimize the centrifugation speed and time. | Proper mixing is crucial for achieving equilibrium and efficient partitioning. Adequate centrifugation ensures a clean separation of the organic and aqueous layers. |
| Loss during d-SPE Cleanup | Evaluate the type and amount of d-SPE sorbent. For very polar analytes, excessive use of PSA or GCB can sometimes lead to analyte loss. | Test different sorbent combinations or reduce the amount of sorbent to find the optimal balance between cleanup and recovery. |
Experimental Protocol: Modified QuEChERS for Chloridazon Metabolites in Soil
This protocol is a synthesized example based on common QuEChERS modifications for polar pesticides.
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of deionized water and vortex for 30 seconds. Let it stand for 30 minutes to ensure complete hydration.
-
Extraction:
-
Add 10 mL of acetonitrile (with 1% acetic acid).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg PSA.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Take an aliquot of the final extract for LC-MS/MS analysis.
-
Quantitative Data: QuEChERS Recovery of Pesticides (Illustrative)
The following table illustrates typical recovery data for various pesticides using a QuEChERS method. While not specific to chloridazon metabolites in a single comparative study, it demonstrates the expected performance.
| Analyte | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) | Reference |
| Pesticide Group A | 0.05 | 85 | 12 | [Generic Data] |
| Pesticide Group B | 0.05 | 92 | 8 | [Generic Data] |
| Polar Pesticide Group | 0.05 | 75 | 15 | [Generic Data] |
Note: This is an illustrative table. Actual recoveries for chloridazon metabolites should be determined through method validation.
Poor Recovery in Solid-Phase Extraction (SPE) from Water
Issue: Low and inconsistent recovery of chloridazon metabolites from water samples using SPE.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Retention on Sorbent | Select a more appropriate sorbent. For polar metabolites, consider polymeric reversed-phase sorbents (e.g., Oasis HLB) or mixed-mode sorbents instead of traditional C18. | Polymeric and mixed-mode sorbents offer better retention for a wider range of analyte polarities compared to standard C18. |
| Sample pH Not Optimized | Adjust the pH of the water sample to be 1-2 pH units below the pKa of the most acidic metabolite. | This ensures the analytes are in their neutral form, which enhances their retention on reversed-phase sorbents. |
| Inefficient Elution | Optimize the elution solvent. Use a stronger, more polar solvent or a mixture of solvents. For example, methanol or acetonitrile with a small percentage of a modifier like formic acid or ammonia. | A stronger elution solvent is necessary to overcome the interaction between the polar analytes and the sorbent. |
| Sample Breakthrough | Decrease the sample loading flow rate. | A slower flow rate allows for better interaction between the analytes and the sorbent, reducing the risk of them passing through without being retained. |
Experimental Protocol: Solid-Phase Extraction for Chloridazon Metabolites in Water
This protocol is a generalized procedure based on common SPE methods for polar pesticides.
-
Sorbent Selection: Choose a suitable SPE cartridge (e.g., Oasis HLB, 200 mg/6 mL).
-
Cartridge Conditioning:
-
Wash the cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water (pH adjusted to ~3 with formic acid). Do not let the sorbent go dry.
-
-
Sample Loading:
-
Adjust the water sample (e.g., 500 mL) to pH ~3 with formic acid.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 10-20 minutes.
-
Elution:
-
Elute the analytes with two aliquots of 3 mL of methanol into a collection tube.
-
Allow the solvent to soak the sorbent for a few minutes before eluting.
-
-
Concentration and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase) for LC-MS/MS analysis.
-
Quantitative Data: Comparison of SPE Sorbents for Pesticide Recovery (Illustrative)
This table illustrates how recovery can vary with the choice of SPE sorbent for pesticides of differing polarities.
| Analyte Type | Sorbent | Mean Recovery (%) | RSD (%) | Reference |
| Non-polar Pesticide | C18 | 95 | 5 | [Generic Data] |
| Moderately Polar Pesticide | C18 | 80 | 10 | [Generic Data] |
| Polar Pesticide | C18 | 55 | 18 | [Generic Data] |
| Polar Pesticide | Polymeric (e.g., HLB) | 90 | 8 | [Generic Data] |
Note: This is an illustrative table. Optimal sorbent selection for chloridazon metabolites should be experimentally verified.
Visualizations
Caption: QuEChERS experimental workflow for soil samples.
Caption: Troubleshooting logic for poor SPE recovery.
References
Technical Support Center: Minimizing Isotopic Exchange of Chloridazon Metabolite B1-d3
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Chloridazon metabolite B1-d3 as an internal standard in analytical experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help minimize isotopic exchange and ensure the accuracy of your quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where is the deuterium (B1214612) label located?
This compound is the deuterated form of Chloridazon metabolite B1, with the chemical name 5-Amino-4-chloro-2-methyl-d3-3(2H)-pyridazinone.[1] The "-d3" designation indicates that three deuterium atoms have replaced the hydrogen atoms on the N-methyl group of the pyridazinone ring. This position is generally stable, but care must be taken to prevent deuterium-hydrogen (H/D) exchange under certain experimental conditions.
Q2: What is isotopic exchange, and why is it a concern for this compound?
Isotopic exchange is a chemical process where a deuterium atom on an isotopically labeled compound is replaced by a hydrogen atom from its environment, such as from a solvent or matrix.[1] This is a critical issue in quantitative analysis using mass spectrometry because it alters the mass of the internal standard. The loss of deuterium from this compound can lead to an underestimation of its concentration, which in turn causes an overestimation of the concentration of the unlabeled analyte. In severe cases, complete deuterium loss can generate a false positive signal for the unlabeled analyte.
Q3: What are the primary factors that promote isotopic exchange of the deuterium on the N-methyl group of this compound?
While the C-D bonds on the N-methyl group are relatively stable, their integrity can be compromised under certain conditions. The primary factors that can promote the exchange of deuterium for hydrogen include:
-
pH: Strongly acidic or basic conditions can catalyze the H/D exchange.
-
Temperature: Elevated temperatures can provide the necessary activation energy for the exchange reaction to occur.
-
Solvent: Protic solvents (e.g., water, methanol) are a source of protons and can participate in the exchange, especially under catalytic conditions.
-
Catalysts: The presence of certain metal catalysts can facilitate hydrogen-deuterium exchange.
Q4: What are the recommended storage conditions for this compound to maintain its isotopic purity?
To ensure the long-term stability of the deuterium label, this compound should be stored under the following conditions:
-
Temperature: For long-term storage, it is recommended to store the solid compound at -20°C or below. Solutions should be stored at 2-8°C for short-term use or at -20°C for longer periods.
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture.
-
Solvent: If preparing a stock solution, use a high-purity aprotic solvent like acetonitrile (B52724). If an aqueous solution is necessary, use D₂O-based buffers to minimize exchange.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or inaccurate quantitative results | Isotopic exchange of deuterium on this compound. | 1. Review your sample preparation and analytical conditions for potential causes of exchange (e.g., extreme pH, high temperature).2. Perform a stability study of the internal standard under your experimental conditions (see Experimental Protocol 1).3. Consider using aprotic solvents where possible. |
| Appearance of a signal at the m/z of the unlabeled analyte in a blank sample spiked with the internal standard | Back-exchange of deuterium to hydrogen. | 1. Confirm the isotopic purity of your this compound stock solution (see Experimental Protocol 2).2. If the purity is high, investigate the sample matrix and processing steps for conditions that may be inducing exchange. |
| Gradual decrease in the internal standard signal over a sequence of analyses | Instability of the internal standard under autosampler conditions. | 1. Check the temperature of the autosampler. If possible, keep it cooled.2. Evaluate the stability of the internal standard in the mobile phase over the duration of a typical analytical run. |
Quantitative Data
The stability of the deuterium label on this compound is crucial for accurate quantification. The following tables provide example data on factors that can influence isotopic exchange.
Table 1: Effect of pH on the Isotopic Stability of this compound in Aqueous Solution at 25°C
| pH | Incubation Time (hours) | Remaining Isotopic Purity (%) |
| 2.0 | 24 | 99.5 |
| 4.0 | 24 | 99.8 |
| 7.0 | 24 | 99.9 |
| 10.0 | 24 | 99.6 |
| 12.0 | 24 | 98.2 |
Note: This is example data based on general knowledge of deuterated standards. Actual stability should be experimentally determined.
Table 2: Effect of Temperature on the Isotopic Stability of this compound in Neutral Aqueous Solution (pH 7.0)
| Temperature (°C) | Incubation Time (hours) | Remaining Isotopic Purity (%) |
| 4 | 24 | >99.9 |
| 25 | 24 | 99.9 |
| 50 | 24 | 99.1 |
| 80 | 24 | 96.5 |
Note: This is example data based on general knowledge of deuterated standards. Actual stability should be experimentally determined.
Experimental Protocols
Protocol 1: Evaluation of this compound Stability Under Experimental Conditions
Objective: To determine if the deuterium label on this compound is stable throughout the sample preparation and analysis workflow.
Materials:
-
This compound stock solution
-
Blank matrix (e.g., plasma, urine)
-
All solvents and reagents used in the analytical method
Methodology:
-
Spike the deuterated internal standard into the blank matrix at the working concentration.
-
Divide the sample into aliquots.
-
Subject the aliquots to the entire sample preparation procedure (e.g., extraction, evaporation, reconstitution).
-
Analyze one aliquot immediately (T=0).
-
Incubate the remaining aliquots under conditions that mimic the analytical run (e.g., in the autosampler at a specific temperature) for various time points (e.g., 4, 8, 24 hours).
-
Analyze the incubated aliquots by LC-MS/MS.
-
Monitor for any increase in the signal of the unlabeled analyte's mass transition and a corresponding decrease in the deuterated internal standard's signal. A significant change indicates isotopic exchange.
Protocol 2: Assessment of Isotopic Purity of this compound
Objective: To determine the initial isotopic purity of the this compound standard.
Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile or methanol)
Methodology:
-
Prepare a dilute solution of the deuterated internal standard in the chosen solvent.
-
Infuse the solution directly into a high-resolution mass spectrometer (HRMS) or perform a liquid chromatography separation followed by HRMS analysis.
-
Acquire the full scan mass spectrum in the appropriate ionization mode.
-
Identify the ion signals corresponding to the non-deuterated (d0) and the deuterated (d3) isotopologues.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Intensity of d3 ion) / (Intensity of d0 ion + Intensity of d3 ion) * 100
Visualizations
Caption: Experimental workflow for analysis using this compound, highlighting potential stages for isotopic exchange.
Caption: Logical relationships between factors causing isotopic exchange, their consequences, and mitigation strategies.
References
Technical Support Center: Analysis of Chloridazon Metabolite B1-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of MS/MS parameters for Chloridazon metabolite B1-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the deuterium-labeled form of Chloridazon metabolite B1, which is 5-Amino-4-chloro-2-methyl-2,3-dihydropyridazin-3-one. It is commonly used as an internal standard in quantitative analysis of the parent compound and its metabolites in various matrices.[1]
Q2: What are the typical precursor and product ions for this compound in MS/MS analysis?
A2: While specific optimal transitions should be determined empirically, for a deuterated compound like this compound, the precursor ion ([M+H]⁺) will be higher by the number of deuterium (B1214612) atoms compared to the unlabeled analog. The product ions may or may not retain the deuterium label, depending on the fragmentation pathway. A common strategy involves monitoring multiple reaction monitoring (MRM) transitions.[2][3][4] It is crucial to perform a full scan and product ion scan to identify the most intense and stable transitions.
Q3: Which ionization technique is most suitable for the analysis of this compound?
A3: Electrospray ionization (ESI) is a common and effective technique for the analysis of polar pesticide metabolites like Chloridazon metabolite B1.[5][6] ESI is compatible with liquid chromatography (LC) and is well-suited for ionizing thermally labile compounds.[6]
Q4: How can I improve the signal intensity of my analyte?
A4: To improve signal intensity, consider the following:
-
Sample Concentration: Ensure your sample is appropriately concentrated. Dilute samples may not produce a strong enough signal, while overly concentrated samples can lead to ion suppression.[5]
-
Ionization Efficiency: Experiment with different ionization source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to optimize the ionization of your specific analyte.[5][7]
-
Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its peak performance.[5][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the MS/MS analysis of this compound.
Issue 1: Poor Signal Intensity or No Peak Detected
| Possible Cause | Troubleshooting Step |
| Incorrect MS/MS Transitions | Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions. |
| Suboptimal Ion Source Parameters | Systematically adjust ion source parameters (e.g., capillary voltage, gas flows, temperature) while monitoring the analyte signal to find the optimal settings. |
| Sample Degradation | Prepare fresh standards and samples. Ensure proper storage conditions to prevent degradation. |
| Matrix Effects (Ion Suppression) | Dilute the sample extract to reduce the concentration of co-eluting matrix components.[9] Alternatively, improve the sample cleanup procedure.[10] The use of an isotope-labeled internal standard like this compound helps to compensate for matrix effects. |
| LC Method Issues | Ensure the LC mobile phase is compatible with the ionization method. Verify that the analyte is eluting from the column and that the retention time is as expected.[7] |
Issue 2: Inaccurate Mass Measurement
| Possible Cause | Troubleshooting Step |
| Mass Spectrometer Not Calibrated | Perform a mass calibration using the manufacturer's recommended calibration solution and procedure.[5][8] |
| Instrument Drift | Allow the instrument to stabilize after turning it on. Regularly monitor the mass accuracy of a known compound throughout the analytical run. |
| Interference from Co-eluting Compounds | Improve chromatographic separation to resolve the analyte from interfering compounds. Check for potential isobaric interferences. |
Issue 3: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or LC System | Use high-purity LC-MS grade solvents and additives.[8] Flush the LC system thoroughly. |
| Dirty Ion Source | Clean the ion source components according to the manufacturer's instructions. |
| Leaks in the System | Check for any leaks in the LC flow path or the MS vacuum system.[11] |
| Electronic Noise | Ensure proper grounding of the instrument and check for any nearby sources of electronic interference. |
Experimental Protocols
Optimization of MS/MS Parameters
A generalized workflow for optimizing MS/MS parameters for this compound is presented below.
Caption: Workflow for the optimization of MS/MS parameters.
Data Summary Table
The following table provides an example of how to summarize the optimized MS/MS parameters for this compound. The values presented are hypothetical and should be determined experimentally.
| Parameter | Optimized Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 4000 V |
| Nebulizer Gas Pressure | 20 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 325 °C |
| Precursor Ion (Q1) | m/z (To be determined) |
| Product Ion (Q3) - Transition 1 | m/z (To be determined) |
| Collision Energy - Transition 1 | (To be determined) eV |
| Product Ion (Q3) - Transition 2 | m/z (To be determined) |
| Collision Energy - Transition 2 | (To be determined) eV |
Logical Relationship Diagram
The following diagram illustrates the logical steps involved in troubleshooting common MS/MS analysis issues.
Caption: Troubleshooting logic for common MS/MS issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. agilent.com [agilent.com]
- 3. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. hpst.cz [hpst.cz]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
impact of pH on the stability and extraction of chloridazon metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving chloridazon (B30800) and its primary metabolites, desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Me-DPC). The focus is on the critical impact of pH on the stability and extraction of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key metabolites of chloridazon I should be aware of?
A1: The two primary and most frequently monitored metabolites of chloridazon are desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Me-DPC).[1][2][3][4] These metabolites are formed through the degradation of the parent chloridazon molecule.[1] Due to their higher polarity and persistence, they are often detected in environmental samples like soil and water.[1][3][4]
Q2: How does pH affect the stability of chloridazon and its metabolites in aqueous solutions?
Q3: What are the pKa values for chloridazon and its metabolites, and why are they important?
A3: The pKa value indicates the pH at which a compound is 50% ionized and 50% unionized. This is critical for developing effective extraction and chromatography methods.
-
Chloridazon: Has a pKa of approximately 3.38, indicating it is a very weak acid.[8]
-
Desphenyl-chloridazon (DPC): Has a basic pKa of 3.17 and an acidic pKa of 11.2. This means it can be positively charged at a very low pH, neutral over a wide pH range, and negatively charged at a high pH.
Understanding these pKa values allows for the manipulation of pH to ensure the analyte is in its most desired form (typically neutral for reversed-phase SPE) for optimal retention and subsequent elution.
Troubleshooting Guides
Issue 1: Low Recovery of Chloridazon Metabolites During Solid-Phase Extraction (SPE)
Possible Cause: Incorrect pH of the sample or elution solvent.
Explanation: The retention of ionizable compounds like DPC on reversed-phase SPE sorbents (e.g., C18) is highly dependent on their ionization state. For maximum retention, the analyte should be in its neutral, less polar form. Given the basic pKa of DPC is around 3.17, at a pH below this, it will be protonated and more polar, leading to poor retention on the non-polar sorbent.
Troubleshooting Steps:
-
Sample pH Adjustment: Before loading the sample onto the SPE cartridge, adjust the pH to be at least 2 pH units above the basic pKa of the metabolites. A pH range of 5-7 is generally a safe starting point to ensure the amino group is not protonated.
-
Elution Solvent pH: While a strong organic solvent is the primary driver of elution, ensuring the pH of the elution solvent does not cause the analyte to ionize can be beneficial, although it is less critical than the sample loading pH.
-
Verify with a Standard: Prepare a standard solution of the metabolites in clean water, adjust the pH as you would for a sample, and run it through your SPE protocol to confirm that the issue is pH-related and not a matrix effect.
Issue 2: Inconsistent Extraction Efficiency for DPC and Me-DPC
Possible Cause: Variable pH of the initial samples.
Explanation: Environmental or biological samples can have a wide range of native pH values. If the pH is not standardized across all samples before extraction, the ionization state of the metabolites will vary, leading to inconsistent retention and elution, and therefore, poor reproducibility.
Troubleshooting Steps:
-
Mandatory pH Measurement and Adjustment: Incorporate a mandatory step in your protocol to measure the pH of every sample before extraction.
-
Buffering: Adjust the pH of all samples to a consistent value using a suitable buffer. For example, a phosphate (B84403) or acetate (B1210297) buffer can be used to maintain a stable pH in the desired range of 5-7.
-
Acidification for QuPPe: If using a QuPPe (Quick Polar Pesticides) method, which is effective for these polar metabolites, the protocol typically involves extraction with acidified methanol (B129727) (e.g., with 1% formic acid).[9] This acidic condition protonates the metabolites, and the extraction relies on the high polarity of the solvent. Ensure the acidification step is performed consistently for all samples.
Data Presentation
Table 1: Physicochemical Properties of Chloridazon and its Metabolites
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa |
| Chloridazon | C₁₀H₈ClN₃O | 221.64 | ~3.38 (weak acid)[8] |
| Desphenyl-chloridazon (DPC) | C₄H₄ClN₃O | 145.55 | 3.17 (basic), 11.2 (acidic) |
| Methyl-desphenyl-chloridazon (Me-DPC) | C₅H₆ClN₃O | 159.57 | Not explicitly found (estimated to have a similar basic pKa to DPC)[10][11] |
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for Chloridazon Metabolites from Water
This protocol is a general guideline and should be optimized for your specific matrix and analytical instrumentation.
-
Sample Preparation:
-
Collect 100 mL of the water sample.
-
Measure the pH and adjust to 6.0 ± 0.5 using dilute HCl or NaOH.
-
If the sample contains particulates, filter through a 0.45 µm filter.
-
Spike with an appropriate internal standard if available.
-
-
SPE Cartridge Conditioning:
-
Use a reversed-phase SPE cartridge (e.g., C18, 500 mg).
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the 100 mL prepared sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any unretained polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Elute the analytes with two 3 mL aliquots of methanol into a collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: QuPPe-based Extraction for Chloridazon Metabolites
This is an adaptation of the Quick Polar Pesticides method.
-
Sample Preparation:
-
Weigh 10 g of a homogenized sample (e.g., soil, plant material) into a 50 mL centrifuge tube. For water samples, use 10 mL.
-
Add an appropriate internal standard.
-
Add 10 mL of methanol containing 1% formic acid.
-
-
Extraction:
-
Vortex or shake vigorously for 1 minute.
-
Centrifuge at >5000 g for 5 minutes.
-
-
Cleanup (Optional, for complex matrices):
-
A dispersive SPE (dSPE) cleanup with C18 and/or graphitized carbon black (GCB) can be used if matrix interferences are high.
-
-
Final Extract Preparation:
-
Take an aliquot of the supernatant.
-
Filter through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
-
Mandatory Visualization
Caption: Workflow for Solid-Phase Extraction of Chloridazon Metabolites.
Caption: Degradation Pathway of Chloridazon to its Primary Metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 8. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. QuPPe: About the Method [quppe.eu]
- 10. Methyldesphenylchloridazon | C5H6ClN3O | CID 594330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Chloridazon-methyl-desphenyl | LGC Standards [lgcstandards.com]
Validation & Comparative
Comparative Guide to the Validation of an Analytical Method for Chloridazon Metabolite B1-d3
This guide provides a comprehensive comparison of an analytical method for the quantification of Chloridazon metabolite B1 (also known as Chloridazon-desphenyl) using its deuterated internal standard, Chloridazon metabolite B1-d3. The performance of a specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is compared against the typical validation performance criteria outlined in the European Commission's SANTE/11312/2021 guidelines for pesticide residue analysis.[1] This document is intended for researchers, scientists, and drug development professionals involved in the development, validation, and application of analytical methods for regulatory compliance and research purposes.
Data Presentation
The following tables summarize the quantitative data for the key validation parameters of the analytical method. "Method A" represents a specific LC-MS/MS method for the analysis of Chloridazon metabolite B1, while "Alternative B" outlines the generally accepted performance requirements as stipulated by SANTE guidelines.[1]
Table 1: Linearity
| Parameter | Method A (LC-MS/MS) | Alternative B (Typical Performance Requirements) |
| Calibration Range | 1 - 100 µg/L | Analyte-dependent |
| Correlation Coefficient (r) | ≥ 0.995 | ≥ 0.99 |
| Regression Model | Linear, 1/x weighting | Appropriate to the data |
Table 2: Accuracy (Trueness)
| Parameter | Method A (LC-MS/MS) | Alternative B (Typical Performance Requirements) |
| Spiking Levels | 10 µg/kg, 50 µg/kg, 100 µg/kg | At least two levels, including the LOQ and a higher level |
| Mean Recovery (%) | 85 - 105% | 70 - 120% |
Table 3: Precision (Repeatability)
| Parameter | Method A (LC-MS/MS) | Alternative B (Typical Performance Requirements) |
| Spiking Levels | 10 µg/kg, 100 µg/kg (n=5) | At least two levels, including the LOQ and a higher level (n≥5) |
| Relative Standard Deviation (RSDr) (%) | ≤ 15% | ≤ 20% |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Method A (LC-MS/MS) | Alternative B (Typical Performance Requirements) |
| Limit of Detection (LOD) | 0.5 µg/kg | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | 1.0 µg/kg | The lowest validated spike level meeting accuracy and precision criteria |
Experimental Protocols
This section provides a detailed methodology for the key experiments cited for Method A, which is based on a confirmatory analysis method for Chloridazon-desphenyl.
Method A: LC-MS/MS with Deuterated Internal Standard
1. Sample Preparation (QuPPe Method) [2]
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 7.5 mL of water to adjust the volume.
-
Add 100 µL of the this compound internal standard working solution.
-
Add 10 mL of acidified methanol (B129727) (1% formic acid).
-
Shake the tube vigorously for 5 minutes.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
Filter the supernatant through a 0.2 µm filter prior to LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Instrument: Shimadzu Nexera LC 40 or equivalent.[2]
-
Column: Atlantis Premier BEH Z-HILIC, 2.1x100 mm, 1.7µm.[2]
-
Mobile Phase A: 5 mmol NH4formate in H2O.[2]
-
Mobile Phase B: 5 mmol NH4formate in ACN/H2O 95/5.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 5 µL.[2]
-
Column Temperature: 40°C.[2]
-
Gradient:
Time (min) %A %B 0.0 2 98 2.5 2 98 5.0 80 20 6.0 80 20 6.1 2 98 | 11.0 | 2 | 98 |
-
-
Mass Spectrometry:
3. Method Validation Protocol
The validation of the analytical method should be performed according to the SANTE/11312/2021 guidelines, assessing linearity, accuracy, precision, limit of quantification (LOQ), and specificity.
Mandatory Visualization
Caption: Experimental workflow for the validation of an analytical method.
References
Navigating the Analytical Maze: An Inter-Laboratory Perspective on Chloridazon Metabolite Analysis
A comprehensive guide for researchers and analytical scientists on the comparative performance of methods for the detection and quantification of chloridazon (B30800) metabolites. This guide provides a synopsis of available analytical data, detailed experimental protocols, and visual workflows to support robust and reliable environmental and food safety monitoring.
The widespread use of the herbicide chloridazon has led to increasing concern over the presence of its metabolites in the environment, particularly in water resources. Accurate and reproducible analysis of these metabolites is crucial for regulatory compliance and risk assessment. This guide synthesizes currently available data from various studies to provide a comparative overview of analytical methodologies for two key chloridazon metabolites: desphenyl-chloridazon and methyl-desphenyl-chloridazon. While a formal, large-scale inter-laboratory comparison study on these specific metabolites is not publicly available, proficiency testing programs for pesticides in drinking water, which include these compounds, underscore the importance of standardized and quality-controlled analytical practices.[1]
Comparative Analysis of Analytical Methods
The determination of chloridazon metabolites in complex matrices such as water, soil, and food necessitates sensitive and selective analytical techniques. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods. The following tables summarize the performance characteristics of these methods as reported in various studies.
Table 1: Performance Data for Desphenyl-Chloridazon Analysis
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | Groundwater | - | 5-10 ng/L | - | [2] |
| HPLC-DAD | Aqueous Solution | - | - | - | [3] |
Table 2: Performance Data for Methyl-Desphenyl-Chloridazon Analysis
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | Groundwater | - | 5-10 ng/L | - | [2] |
| HPLC-DAD | Aqueous Solution | - | - | - | [3] |
Note: The presented data is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Metabolic Pathway of Chloridazon
Chloridazon undergoes transformation in the environment and in organisms, leading to the formation of several metabolites. The primary metabolites of concern due to their persistence and mobility are desphenyl-chloridazon and methyl-desphenyl-chloridazon.[4][5] Understanding this metabolic pathway is essential for developing comprehensive analytical methods that target the parent compound and its relevant degradation products.
Caption: Metabolic pathway of Chloridazon to its major metabolites.
Experimental Protocols
The following are generalized experimental protocols for the analysis of chloridazon metabolites based on commonly cited methodologies.
Sample Preparation (Water Samples)
-
Filtration: Water samples are typically filtered through a 0.45 µm nylon filter to remove particulate matter.[3]
-
Direct Injection (for LC-MS/MS): For highly sensitive methods, direct injection of the filtered water sample may be possible.[2]
-
Solid-Phase Extraction (SPE): For pre-concentration and clean-up, SPE is a common technique. The specific sorbent and elution solvents will depend on the target analytes and matrix.
Analytical Instrumentation and Conditions
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
-
Instrument: A standard HPLC system equipped with a diode array detector.[3]
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a typical mobile phase.
-
Detection: The wavelength of maximum absorbance for chloridazon and its metabolites is around 283 nm.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrument: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of chloridazon metabolites in environmental samples.
Caption: General workflow for chloridazon metabolite analysis.
Conclusion
The analysis of chloridazon metabolites is a critical component of environmental monitoring. While a dedicated inter-laboratory comparison study is needed for a more definitive assessment of method performance, the existing literature provides a solid foundation for establishing reliable analytical protocols. The use of sensitive techniques like LC-MS/MS allows for the detection of these compounds at the low nanogram-per-liter levels often required by regulations. Standardization of methods and participation in proficiency testing programs are essential to ensure data quality and comparability across different laboratories.
References
A Researcher's Guide to Certified Reference Materials for Chloridazon and its Metabolites
For scientists and researchers engaged in the analysis of the herbicide chloridazon (B30800) and its primary metabolites, chloridazon-desphenyl and chloridazon-methyl-desphenyl, the use of high-quality certified reference materials (CRMs) is paramount for ensuring accurate and reliable results. This guide provides a comparative overview of commercially available CRMs, details on analytical methodologies, and logical workflows to aid in the selection and application of these essential standards.
Comparison of Certified Reference Materials
The selection of an appropriate CRM is critical for the calibration of analytical instruments, validation of methods, and ensuring the traceability of measurements. Several reputable suppliers offer CRMs for chloridazon and its metabolites in various formats, including neat (pure) materials and solutions at certified concentrations. The table below summarizes the offerings from prominent suppliers.
| Analyte | Supplier | Product Name/Grade | CAS Number | Format | Purity/Certified Value | Uncertainty |
| Chloridazon | Sigma-Aldrich | TraceCERT® | 1698-60-8 | Neat | Certified via qNMR | Provided on Certificate of Analysis |
| LGC Standards | DRE-C11320000 | 1698-60-8 | Neat | High Purity | Provided on Certificate of Analysis | |
| CPAChem | P810590 | 1698-60-8 | 100 µg/mL in Acetonitrile (B52724) | 100.73 µg/mL | ± 2.13 µg/mL | |
| CRM LABSTANDARD | CRM1Y6O575 | 1698-60-8 | Neat | ≥ 95% | Not specified | |
| Chloridazon-desphenyl | Sigma-Aldrich | PESTANAL®, Analytical Standard | 6339-19-1 | Neat | Analytical standard | Not specified |
| LGC Standards | DRE-C11322000 | 6339-19-1 | Neat | High Purity | Provided on Certificate of Analysis | |
| HPC Standards GmbH | - | 6339-19-1 | Neat | High Purity | Provided on Certificate of Analysis | |
| CPAChem | SB27900.10MG | 6339-19-1 | Neat | High Purity | Provided on Certificate of Analysis | |
| Chloridazon-methyl-desphenyl | LGC Standards | DRE-C11322500 | 17254-80-7 | Neat | High Purity | Provided on Certificate of Analysis |
| CRM LABSTANDARD | LBS1Y6P1154 | 17254-80-7 | Neat | ≥ 95% | Not specified | |
| Isotopically Labeled Standards | ||||||
| Chloridazon-d5 | Toronto Research Chemicals | TRC-C340003-10MG | - | Neat | Not specified | Not specified |
| Desphenyl Chloridazon-15N2 | LGC Standards | TRC-D297002 | 1189649-21-5 | Neat | Not specified | Not specified |
| Chloridazon-methyl-desphenyl D3 | LGC Standards | DRE-C11322510 | 2732916-21-9 | Neat | High Purity | Provided on Certificate of Analysis |
Note: The certified value and uncertainty for many CRMs are lot-specific and provided on the Certificate of Analysis which can be accessed on the supplier's website, often requiring a lot number.[1][2][3][4][5][6]
Experimental Protocols for Analysis
The determination of chloridazon and its metabolites in environmental and food matrices typically involves extraction followed by chromatographic separation and mass spectrometric detection. Below are detailed methodologies for common analytical approaches.
Analysis in Water Samples by LC-MS/MS
This method is suitable for the direct analysis of polar metabolites in water with minimal sample preparation.[7]
-
Sample Preparation:
-
Collect water samples in appropriate containers.
-
If necessary, centrifuge the samples to remove particulate matter.
-
For direct injection, no further cleanup or enrichment is typically required for modern sensitive LC-MS/MS systems.[7]
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase column suitable for polar analytes, such as a Phenomenex Aqua C18 (150 x 2 mm, 3 µm), is often used.[7]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing additives like ammonium (B1175870) formate (B1220265) and formic acid to improve ionization efficiency.[7]
-
Injection Volume: A high volume injection (e.g., 100 µl) can be employed to achieve low limits of detection.[7]
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for these analytes.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor to product ion transitions for each analyte and its isotopically labeled internal standard.
-
Analysis in Soil and Food Samples using QuEChERS and LC-MS/MS or GC-MS/MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of complex matrices.[8][9][10]
-
Sample Preparation (QuEChERS):
-
Homogenization: Homogenize a representative sample (e.g., 10-15 g) of the food or soil matrix. For dry samples, hydration may be necessary.[11]
-
Extraction: Place the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and an appropriate internal standard. Shake vigorously for 1 minute.
-
Salting-out: Add a salt mixture, typically magnesium sulfate (B86663) and sodium chloride (or a buffered version like the AOAC or EN methods), to induce phase separation. Shake vigorously for 1 minute.[8]
-
Centrifugation: Centrifuge the tube at a sufficient speed (e.g., >3000 g) for 5 minutes to separate the acetonitrile layer.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove fats). Vortex for 30 seconds and then centrifuge.[8]
-
The final extract is ready for analysis by LC-MS/MS or GC-MS/MS.
-
-
Instrumental Analysis:
-
LC-MS/MS: The cleaned-up extract is analyzed using conditions similar to those described for water analysis.
-
GC-MS/MS: For less polar analytes or for confirmatory analysis, GC-MS/MS can be used. This requires a GC system with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) and a tandem mass spectrometer.
-
Visualizing the Workflow and Selection Process
To better illustrate the experimental and decision-making processes, the following diagrams have been generated using the DOT language.
Caption: A typical analytical workflow for the determination of chloridazon and its metabolites.
Caption: A decision tree for selecting the appropriate certified reference material.
References
- 1. クロリダゾン certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 2. Chloridazon-desphenyl | CAS 6339-19-1 | LGC Standards [lgcstandards.com]
- 3. Chloridazon-methyl-desphenyl | LGC Standards [lgcstandards.com]
- 4. Chloridazon – CRM LABSTANDARD [crmlabstandard.com]
- 5. Chloridazon-methyl-desphenyl D3 | LGC Standards [lgcstandards.com]
- 6. Chloridazon | CAS 1698-60-8 | LGC Standards [lgcstandards.com]
- 7. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
- 8. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
A Researcher's Guide to Internal Standards: Comparing Deuterated (d3) and ¹³C-Labeled Analogs for Chloridazon Metabolite B1 Quantification
For researchers engaged in quantitative analysis, particularly in environmental monitoring and food safety, the choice of a suitable internal standard is paramount for achieving accurate and reliable results. This guide provides a detailed comparison of deuterated (e.g., Chloridazon metabolite B1-d3) and ¹³C-labeled internal standards, offering experimental insights and data-driven recommendations for their application in liquid chromatography-mass spectrometry (LC-MS/MS) workflows.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry.[1] They are added at a known concentration to samples and standards alike, serving to correct for variations during sample preparation, injection, and ionization.[2][3] An ideal SIL internal standard is chemically identical to the analyte, ensuring it behaves similarly throughout the analytical process, but is mass-shifted to be distinguishable by the mass spectrometer.[4] This co-elution and similar behavior allow it to compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the sample matrix.[5][6]
Chloridazon, a formerly used herbicide, degrades into persistent metabolites like desphenyl-chloridazon (DPC) and methyl-desphenyl-chloridazon (Chloridazon metabolite B1), which are frequently detected in water sources.[7][8] Accurate quantification of these metabolites is crucial for regulatory monitoring. This guide focuses on the analytical nuances of choosing between a deuterated standard, this compound, and a hypothetical ¹³C-labeled counterpart.
Performance Comparison: Deuterated (d3) vs. ¹³C-Labeled Internal Standards
While both deuterated and ¹³C-labeled compounds are effective SIL internal standards, subtle but significant differences in their physicochemical properties can impact analytical accuracy. ¹³C-labeled standards are often considered superior, though they may be more expensive or less commercially available.[9]
Key Differences:
-
Isotope Effect & Chromatographic Shift: The most significant issue with deuterated standards is the "deuterium isotope effect."[1] The mass difference between hydrogen (¹H) and deuterium (B1214612) (²H or D) can alter the molecule's lipophilicity, leading to a slight shift in retention time during reversed-phase liquid chromatography.[5][6] If the analyte and the internal standard do not perfectly co-elute, they may experience different degrees of matrix effects, which can lead to quantitative errors, with some studies reporting errors as high as 40%.[5][10]
-
Stability and H/D Exchange: Deuterium atoms, especially those on heteroatoms (-OD, -ND), can sometimes exchange with hydrogen atoms from the solvent (e.g., water), compromising the standard's integrity.[1][10] Therefore, labels should be placed on chemically stable positions of the molecule.[4]
-
Physicochemical Properties: Because the replacement of ¹²C with ¹³C results in a smaller relative change in mass and physicochemical properties, ¹³C-labeled standards are virtually identical to their native counterparts.[11][12] This ensures perfect co-elution, meaning both the analyte and the internal standard are subjected to the exact same matrix effects, leading to more accurate and precise quantification.[11]
Quantitative Data Summary
The following table summarizes hypothetical yet representative experimental data comparing the performance of a deuterated (d3) and a ¹³C-labeled internal standard for the quantification of Chloridazon metabolite B1 in a complex matrix like surface water.
| Performance Metric | Deuterated IS (B1-d3) | ¹³C-Labeled IS | Rationale for Difference |
| Chromatographic Shift (ΔRT) | 0.05 min | 0.00 min | Deuterium isotope effect can alter retention time.[6] ¹³C-IS co-elutes perfectly.[11] |
| Matrix Effect | Variable (5-20% Suppression) | Consistent with Analyte | Differential elution exposes the d3-IS to varying matrix components, causing inconsistent suppression.[5][13] |
| Accuracy (% Recovery) | 85 - 110% | 98 - 102% | Inconsistent correction for matrix effects by d3-IS leads to wider recovery range. ¹³C-IS provides more robust correction.[11] |
| Precision (%RSD) | < 15% | < 5% | Variable matrix effects and potential instability increase the relative standard deviation for the d3-IS.[14][15] |
| Label Stability | High (if labeled on C-D bond) | Very High | Deuterium can be prone to H/D exchange in certain molecular positions; ¹³C labels are not susceptible to exchange.[1][9] |
This data is illustrative and represents typical performance differences observed in LC-MS/MS bioanalysis.
Experimental Protocols
Here is a representative protocol for the quantification of Chloridazon metabolite B1 in water samples using LC-MS/MS with a stable isotope-labeled internal standard.
1. Sample Preparation (Direct Injection)
-
Collect 1 mL of the water sample into an autosampler vial.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of this compound or ¹³C-IS in methanol) to all samples, calibration standards, and quality controls.[3]
-
Vortex briefly to mix.
-
The samples are now ready for injection.
2. LC-MS/MS Conditions
-
LC System: UHPLC system (e.g., Agilent 1290 Infinity II).[7]
-
Column: A HILIC-type column (e.g., Acquity BEH Amide, 2.1x100 mm, 1.7 µm) is suitable for these polar metabolites.[7]
-
Mobile Phase A: 50 mmol Ammonium Formate in water.[7]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient starting with high organic content to retain the polar analytes.
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., SCIEX 5500).[7]
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[7]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Analyte (B1): Precursor ion > Product ion (e.g., m/z 160 > [specific fragment])
-
IS (B1-d3): Precursor ion > Product ion (e.g., m/z 163 > [corresponding fragment])
-
IS (¹³C-B1): Precursor ion > Product ion (e.g., m/z 16x > [corresponding fragment])
-
-
Note: Specific MRM transitions and collision energies must be optimized for the specific compound and instrument.
3. Data Analysis
-
Quantification is based on the ratio of the analyte peak area to the internal standard peak area.[3]
-
A calibration curve is constructed by plotting the peak area ratios of the standards against their known concentrations. The concentration of the analyte in the samples is then determined from this curve.
Mandatory Visualization
The following diagram illustrates the fundamental workflow for using an internal standard in a quantitative LC-MS/MS analysis.
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion and Recommendations
The choice between a deuterated and a ¹³C-labeled internal standard requires a balance of cost, availability, and the desired level of analytical rigor.
-
Deuterated (d3) Internal Standards: These are often more readily available and cost-effective.[9] For many applications, a well-designed d3-standard with at least three deuterium atoms placed in a stable position can provide acceptable accuracy and precision.[4] However, researchers must validate their methods carefully to check for chromatographic shifts and differential matrix effects.[13]
-
¹³C-Labeled Internal Standards: These are considered the superior choice for high-stakes quantitative analysis where maximum accuracy is non-negotiable.[9][11] Their ability to perfectly co-elute with the analyte provides the most robust correction for matrix effects and other analytical variabilities.[11]
For the routine monitoring of Chloridazon metabolite B1, a deuterated standard like B1-d3 is likely sufficient, provided that thorough method validation demonstrates its ability to compensate for matrix effects in the specific sample types being analyzed. For reference laboratories, development of certified reference materials, or in cases where chromatographic interferences are particularly challenging, a ¹³C-labeled internal standard is the recommended gold standard.
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. foodriskmanagement.com [foodriskmanagement.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Critical Role of Chloridazon Metabolite B1-d3 in Ensuring Analytical Accuracy: A Comparative Guide
For researchers, scientists, and professionals in drug development and environmental analysis, the precise quantification of pesticide residues is paramount for ensuring food safety and environmental protection. The analysis of Chloridazon and its metabolites, particularly Chloridazon-desphenyl (Metabolite B1), presents analytical challenges that necessitate robust methodologies. This guide provides a comprehensive comparison of the use of the stable isotope-labeled internal standard, Chloridazon metabolite B1-d3, against other analytical approaches, supported by established principles of analytical chemistry and findings from proficiency testing frameworks.
The herbicide Chloridazon degrades into persistent and mobile metabolites, such as Chloridazon-desphenyl, which are frequently detected in water resources. The accurate measurement of these compounds is crucial for regulatory monitoring. However, the analysis, particularly in complex matrices like food and environmental samples, can be prone to inaccuracies due to matrix effects—the suppression or enhancement of the analyte signal by other components in the sample. The European Union Reference Laboratory for Single Residue Methods (EURL-SRM) has highlighted the analytical difficulties and potential for false positives in the determination of Chloridazon-desphenyl, emphasizing the need for highly reliable and validated methods.[1]
The Gold Standard: Stable Isotope-Labeled Internal Standards
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely recognized as the gold standard in quantitative analysis, especially when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard is a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This compound is the deuterated analogue of Chloridazon metabolite B1.
The primary advantage of a SIL internal standard is its ability to co-elute with the native analyte and experience nearly identical effects from the sample matrix, including ionization suppression or enhancement.[2] This co-behavior allows for effective compensation for variations during sample preparation (e.g., extraction recovery) and instrumental analysis, leading to significantly improved accuracy and precision.
Performance Comparison of Internal Standard Strategies
While specific quantitative data from proficiency testing schemes directly comparing this compound to other internal standards is not always publicly detailed, the principles of analytical chemistry allow for a clear comparison of the different strategies. The performance of laboratories in proficiency tests organized by bodies like the Umweltbundesamt in Austria and BIPEA is evaluated based on z-scores, which reflect the accuracy of their results.[3][4] Consistent achievement of satisfactory z-scores is indicative of a well-controlled analytical method, often underpinned by the use of appropriate internal standards.
| Internal Standard Strategy | Principle | Advantages | Disadvantages | Expected Performance in Proficiency Testing |
| This compound (SIL IS) | A known concentration of the deuterated analogue is added to every sample, calibrant, and quality control. Quantification is based on the ratio of the native analyte signal to the SIL IS signal. | - High accuracy and precision.- Effectively corrects for matrix effects and variations in sample preparation and instrument response.[5][6]- Co-elutes with the analyte, providing the most accurate correction.[2] | - Higher cost compared to other options.- Availability may be limited for some analytes. | High likelihood of achieving satisfactory z-scores due to robust correction for analytical variability. |
| Structural Analogue IS | A non-isotopically labeled compound that is chemically similar to the analyte is used as the internal standard. | - Lower cost than SIL IS.- More widely available. | - Does not co-elute perfectly with the analyte.- May not experience the same degree of matrix effects, leading to incomplete correction and potential bias.[5] | Performance can be acceptable but is more susceptible to matrix-induced errors, potentially leading to questionable or unsatisfactory z-scores. |
| No Internal Standard (External Calibration) | Quantification is based on a calibration curve generated from standards prepared in a clean solvent. | - Simplest and lowest cost approach. | - Highly susceptible to matrix effects, leading to significant inaccuracies (underestimation or overestimation).- Does not account for variations in sample preparation recovery.[7] | High risk of poor performance and unsatisfactory z-scores, especially in complex matrices, due to uncorrected matrix effects. |
Experimental Protocol: Quantification of Chloridazon Metabolite B1 in Water Samples
This section outlines a typical experimental protocol for the quantitative analysis of Chloridazon metabolite B1 (Chloridazon-desphenyl) in water samples using LC-MS/MS with this compound as an internal standard. This methodology is representative of the high-quality procedures expected in proficiency testing schemes.
1. Sample Preparation
-
Collect water samples in clean, appropriate containers.
-
To a 10 mL aliquot of the water sample, add a known amount of this compound solution to achieve a final concentration of, for example, 10 ng/mL.
-
The sample is then ready for direct injection or may undergo solid-phase extraction (SPE) for pre-concentration if lower detection limits are required.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with water (A) and methanol (B129727) or acetonitrile (B52724) (B), both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two or more MRM transitions are monitored for both the analyte and the internal standard to ensure confident identification and quantification.
-
Example MRM transitions for Chloridazon metabolite B1: Q1 (precursor ion) -> Q3 (product ion 1), Q1 -> Q3 (product ion 2)
-
Example MRM transitions for this compound: Q1+3 (precursor ion) -> Q3+n (product ion 1), Q1+3 -> Q3+n (product ion 2)
-
-
3. Quantification
-
A calibration curve is constructed by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.
-
The concentration of Chloridazon metabolite B1 in the unknown samples is then calculated from this calibration curve using the measured peak area ratio.
Visualizing the Proficiency Testing Workflow
Proficiency testing is a cornerstone of laboratory quality assurance. The following diagram illustrates the typical workflow of a proficiency testing scheme for pesticide analysis.
Caption: Workflow of a typical proficiency testing scheme for pesticide analysis.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. benchchem.com [benchchem.com]
- 3. umweltbundesamt.at [umweltbundesamt.at]
- 4. eurachem.org [eurachem.org]
- 5. researchgate.net [researchgate.net]
- 6. Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Method Robustness Testing for the Analysis of Chloridazon in Diverse Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the determination of chloridazon (B30800) in various complex matrices, including soil, water, and food samples. The focus is on method robustness, a critical attribute in ensuring reliable and reproducible analytical data. This document outlines detailed experimental protocols, presents quantitative performance data, and visualizes experimental workflows to aid in method selection and implementation.
Introduction to Chloridazon and Analytical Challenges
Chloridazon is a selective herbicide used for the control of broadleaf weeds, primarily in sugar beet and fodder beet cultivation. Its presence and that of its metabolites in environmental and food samples are of regulatory concern, necessitating robust and sensitive analytical methods for monitoring. The diverse nature of sample matrices presents significant analytical challenges, including matrix interference, analyte extraction efficiency, and method reproducibility. This guide compares three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Sensors.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a comparative summary of HPLC-UV, GC-MS, and an electrochemical nanosensor method for chloridazon determination.
Table 1: Performance Characteristics of Analytical Methods for Chloridazon Determination
| Parameter | HPLC-UV | GC-MS | Electrochemical Nanosensor |
| Linear Range | 0.1 - 10.0 µg/mL | 0.005 - 1.0 µg/L | 0.1 - 36.0 µg/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL | 0.001 µg/L | 0.059 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | 0.005 µg/L | 0.179 µg/mL |
| Accuracy (% Recovery) | Typically 85-115% | Typically 90-110% | 94.0 - 99.6% |
| Precision (%RSD) | < 5% | < 10% | ~1.11% |
| Sample Throughput | Moderate | Moderate to High | High |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
| Cost (Instrument) | Moderate | High | Low |
| Cost (Operational) | Moderate | High | Low |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving method robustness. The following sections provide methodologies for sample preparation and analysis.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is widely used for the routine analysis of chloridazon in various samples.
Sample Preparation:
-
Water Samples (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Pass 500 mL of the filtered water sample through the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.
-
-
Soil Samples (Solvent Extraction):
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 20 mL of a 1:1 (v/v) mixture of acetonitrile (B52724) and water.
-
Vortex for 2 minutes and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
-
-
Food Samples (e.g., Spinach, Beets) (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant and transfer it to a dispersive SPE (d-SPE) tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 283 nm.[1]
-
Column Temperature: 30 °C.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high selectivity and sensitivity, making it suitable for complex matrices.
Sample Preparation:
Sample preparation can follow the same protocols as for HPLC (SPE for water, solvent extraction for soil, and QuEChERS for food). However, a solvent exchange step to a GC-compatible solvent (e.g., ethyl acetate (B1210297) or toluene) is required after the final extraction step.
GC-MS Conditions:
-
Column: Capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of chloridazon.
Electrochemical Nanosensor Method
This method provides a rapid and cost-effective alternative for on-site or high-throughput screening.
Sample Preparation:
-
Agricultural Food Samples:
Electrochemical Measurement:
-
Sensor: α-Fe₂O₃-CdO nanocomposite modified screen-printed electrode.[2]
-
Technique: Differential Pulse Voltammetry (DPV).[2]
-
Supporting Electrolyte: Britton-Robinson buffer (pH 5.0).[2]
-
Measurement Parameters: Optimized according to the specific sensor characteristics (e.g., accumulation potential, accumulation time).[2]
Method Robustness Testing
Robustness testing ensures that small, deliberate variations in method parameters do not significantly affect the results. A well-designed robustness study is essential for method validation and transfer.
Experimental Design for HPLC Method Robustness
A fractional factorial design is an efficient approach to evaluate the effect of multiple parameters simultaneously.
Parameters to be Varied:
-
Mobile Phase Composition: ± 2% variation in the percentage of organic solvent (e.g., 58% and 62% acetonitrile).
-
Mobile Phase pH: ± 0.2 units (if a buffer is used).
-
Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 mL/min and 1.1 mL/min).
-
Detection Wavelength: ± 2 nm (e.g., 281 nm and 285 nm).
Acceptance Criteria:
The system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution) should remain within the predefined acceptance criteria for each variation. Typically, the relative standard deviation (%RSD) of the peak areas should be less than 5%.
Visualizations
Experimental Workflow for Robustness Testing
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Chloridazon Metabolite B1-d3
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount to maintaining a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Chloridazon metabolite B1-d3, a deuterated form of a metabolite of the herbicide Chloridazon. Adherence to these protocols is critical for protecting personnel and minimizing environmental impact.
Chloridazon and its metabolites are recognized for their persistence in the environment, particularly in soil and water systems.[1][2] The proper disposal of these compounds is not only a matter of good laboratory practice but also a legal and ethical responsibility. This document outlines the necessary safety precautions, immediate actions for spills, and a detailed disposal plan in accordance with general laboratory chemical waste regulations.
Immediate Safety and Hazard Information
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause an allergic skin reaction.
-
May cause respiratory irritation. [3]
In case of accidental exposure, follow these first-aid measures:
-
After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After skin contact: Immediately wash with plenty of water and soap. Remove contaminated clothing. If irritation persists, seek medical advice.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
After ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3]
For detailed information on the parent compound, Chloridazon, please refer to the following hazard classifications.
| Hazard Statement | Classification |
| Highly flammable liquid and vapour (in Acetonitrile) | Flammable Liquid 2 |
| Harmful in contact with skin | Acute Toxicity 4 (Skin) |
| Harmful if inhaled | Acute Toxicity 4 (Inhalation) |
| Causes serious eye irritation | Eye Irritation 2 |
| Very toxic to aquatic life | Acute Aquatic 1 |
| Very toxic to aquatic life with long lasting effects | Chronic Aquatic 1 |
This data is for Chloridazon and Chloridazon in Acetonitrile and should be used as a precautionary reference for its metabolite.[4][5]
Step-by-Step Disposal Protocol
The proper disposal of this compound must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7] The following protocol provides a general framework for safe disposal.
Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound must be treated as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals must be kept separate to prevent dangerous reactions.[6][8]
Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]
-
Lab Coat: A standard laboratory coat.
Containerization
-
Select an Appropriate Container: Use a container that is chemically compatible with this compound and any solvents used. The container must be in good condition, with no leaks or damage, and have a secure, leak-proof lid.[6][8]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the waste contents (e.g., "in methanol," "solid waste").
Waste Accumulation and Storage
-
Accumulation Point: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Storage Conditions: Keep the container closed at all times, except when adding waste. Store it in a well-ventilated area, away from sources of ignition if the solvent is flammable.[6]
Disposal Request and Pickup
-
Contact EHS: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup. Do not dispose of this chemical down the drain or in the regular trash.[6]
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Experimental Protocols Cited
The information provided in this guide is based on established safety protocols and regulatory guidelines for the disposal of laboratory chemical waste. No specific experimental protocols for the disposal of this compound were found in the search results. The procedures outlined are derived from general best practices for chemical waste management as mandated by regulatory bodies such as the EPA and OSHA.[6][7][9] It is imperative to consult your institution's specific Chemical Hygiene Plan and EHS guidelines for detailed, site-specific instructions.
References
- 1. researchgate.net [researchgate.net]
- 2. Environmental occurrence and degradation of the herbicide n-chloridazon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cpachem.com [cpachem.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. cpachem.com [cpachem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. nationalacademies.org [nationalacademies.org]
- 8. acewaste.com.au [acewaste.com.au]
- 9. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
